N-cycloheptyl-N-methylamine
Description
Contextualization within Organic Amine Chemistry
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. ksu.edu.sa They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen atom. numberanalytics.com N-cycloheptyl-N-methylamine, with its cycloheptyl and methyl groups attached to the nitrogen, is a secondary amine.
The chemistry of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. ksu.edu.sa Aliphatic amines, which contain only alkyl groups bonded to the nitrogen, are generally more basic than aromatic amines. ksu.edu.saksu.edu.sa The physical properties of amines, such as boiling point and solubility, are influenced by their ability to form hydrogen bonds. chemistry.coach Primary and secondary amines can participate in intermolecular hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight, but lower than corresponding alcohols. ksu.edu.sachemistry.coach
Historical Perspectives on Aliphatic Amines Research
The study of aliphatic amines is a cornerstone of organic chemistry. wisdomlib.org Historically, research has focused on their synthesis, physical and chemical properties, and their wide-ranging applications. ksu.edu.sa Early methods of amine synthesis often involved the alkylation of ammonia, a process that can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. pressbooks.pub
Over time, more selective synthetic routes have been developed, including the reduction of nitriles and amides, and reductive amination of aldehydes and ketones. pressbooks.pub The study of aliphatic amines has been crucial in understanding fundamental chemical principles such as basicity, nucleophilicity, and the influence of molecular structure on reactivity. numberanalytics.comlkouniv.ac.in Research into naturally occurring aliphatic amines in sources like the Murchison meteorite has provided insights into prebiotic chemistry and the origins of life. nasa.gov
Overview of Current Research Landscape Pertaining to this compound
Current research on this compound and related cycloalkylamines is multifaceted. One significant area of investigation is their synthesis. For instance, a common method for preparing this compound involves the reaction of cycloheptanone (B156872) with methylamine (B109427). chemsrc.com Another synthetic approach is the reductive amination of cycloheptanone with methylamine hydrochloride. chemsrc.com
The compound is also utilized as a reagent and intermediate in the synthesis of more complex molecules. prepchem.com For example, it has been used in the preparation of diethyl (N-cyclohexyl-N-methylamino)malonate. prepchem.com Furthermore, derivatives of this compound have been investigated for their potential applications in various fields. For instance, N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a related compound with documented synthesis methods. The study of such derivatives highlights the utility of the this compound scaffold in building larger, functionalized molecules.
| Property | Value |
| IUPAC Name | N-methylcycloheptanamine fishersci.ca |
| Molecular Formula | C8H17N fishersci.cauni.lu |
| Molecular Weight | 127.23 g/mol fishersci.ca |
| Boiling Point | 168.7±8.0 °C (Predicted) chemicalbook.com |
| Density | 0.84±0.1 g/cm3 (Predicted) chemicalbook.com |
| pKa | 11.03±0.20 (Predicted) chemicalbook.com |
| SMILES | CNC1CCCCCC1 fishersci.cauni.lu |
| InChIKey | LRXSDHDEISIWQB-UHFFFAOYSA-N fishersci.cauni.lu |
This table presents key chemical data for this compound.
Scope and Significance of Comprehensive Investigation of this compound
A thorough investigation of this compound is significant for several reasons. As a secondary amine with a seven-membered ring, its structural and electronic properties can provide valuable insights into the reactivity and behavior of cyclic amines. Understanding its synthesis and reactivity is crucial for its application as a building block in organic synthesis. smolecule.com
The exploration of this compound and its derivatives contributes to the broader field of medicinal chemistry, where amine functionalities are prevalent in drug molecules. numberanalytics.com By studying the synthesis and properties of this specific amine, researchers can develop new synthetic methodologies and potentially uncover novel compounds with interesting biological activities. Continued research will likely focus on refining its synthesis, exploring its reactivity in various chemical transformations, and investigating the properties and potential applications of its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-methylcycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSDHDEISIWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298521 | |
| Record name | N-cycloheptyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42870-65-5 | |
| Record name | N-Methylcycloheptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42870-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 123851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042870655 | |
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| Record name | 42870-65-5 | |
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| Record name | N-cycloheptyl-N-methylamine | |
| Source | EPA DSSTox | |
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| Record name | N-Methylcycloheptanamine hydrochloride | |
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Synthetic Methodologies for N Cycloheptyl N Methylamine and Its Analogues
Direct Synthesis Routes for N-cycloheptyl-N-methylamine
Direct synthetic strategies for this compound predominantly rely on reductive amination and alkylation reactions. These well-established methods offer reliable pathways to the target molecule.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. vaia.compearson.com For the synthesis of this compound, this would involve the reaction of cycloheptanone (B156872) with methylamine (B109427).
The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of cycloheptanone, forming a hemiaminal intermediate. vaia.com Under acidic conditions, this intermediate dehydrates to form an N-methylcycloheptanimine (a Schiff base). vaia.com This imine is then reduced to the final product, this compound. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). vaia.compearson.com
The Eschweiler-Clarke reaction offers a specific type of reductive amination for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgambeed.comorganic-chemistry.org In this case, cycloheptylamine (B1194755) could be methylated to form this compound. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. wikipedia.orgjk-sci.com A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.org
| Starting Materials | Reagents | Intermediate | Product | Reference |
| Cycloheptanone, Methylamine | NaBH4 or NaBH3CN, Acid catalyst | N-methylcycloheptanimine | This compound | vaia.compearson.com |
| Cycloheptylamine | Formic acid, Formaldehyde | Iminium ion | This compound | wikipedia.orgorganic-chemistry.org |
Alkylation Approaches Involving Nitrogen Centers
Alkylation of amines is another fundamental method for synthesizing more substituted amines. wikipedia.org This involves the reaction of an amine with an alkylating agent, such as an alkyl halide. wikipedia.org
One approach to this compound is the N-alkylation of cycloheptylamine with a methylating agent like methyl iodide. smolecule.com This is a nucleophilic substitution reaction where the primary amine acts as the nucleophile. However, a significant challenge with this method is controlling the degree of alkylation, as the resulting secondary amine can be further alkylated to form a tertiary amine, and subsequently a quaternary ammonium salt. libretexts.org The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. wikipedia.org
Alternatively, N-methylamine can be reacted with a cycloheptyl halide (e.g., bromocycloheptane). The use of cesium bases, such as cesium hydroxide (B78521), can promote mono-N-alkylation and suppress the overalkylation that often plagues these reactions. organic-chemistry.orgscispace.com
| Starting Materials | Reagents | Product | Key Considerations | Reference |
| Cycloheptylamine | Methyl iodide | This compound | Potential for overalkylation | smolecule.comrsc.org |
| N-methylamine | Cycloheptyl halide (e.g., bromocycloheptane) | This compound | Use of bases like CsOH can improve selectivity | organic-chemistry.orgscispace.com |
Alternative Coupling Reactions
Modern synthetic chemistry has seen the development of various catalytic coupling reactions that can be applied to the synthesis of amines. Palladium-catalyzed N-alkylation reactions, for instance, have become a powerful tool. chemrxiv.org These methods often operate under mild conditions and offer high selectivity. chemrxiv.org While specific examples for this compound are not prevalent in the provided context, the general principles of these reactions, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, are applicable. oup.com This strategy involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine, with the hydrogen being returned in the reduction step. oup.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net In the context of this compound synthesis, this translates to developing methods that are more environmentally friendly.
Solvent-Free and Aqueous Medium Syntheses
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. bdu.ac.in Research has demonstrated the feasibility of performing reductive aminations under solvent-free conditions. For example, the reductive amination of aldehydes and ketones can be carried out using sodium borohydride activated by solid acids like boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid without a solvent. organic-chemistry.org This approach is not only environmentally friendly but also simplifies the reaction setup and workup. organic-chemistry.org Other solvent-free methods utilize reagents like trimethyl borate (B1201080) and ammonia (B1221849) borane. nih.gov
The use of water as a reaction medium is another green alternative. researchgate.net Reductive aminations can be performed in aqueous media, sometimes facilitated by nanomicelles that create hydrophobic cores for the reaction to occur. organic-chemistry.org The direct N-alkylation of amines with alkyl halides has also been successfully achieved in water using a mild base like sodium bicarbonate, which avoids the rapid hydrolysis of the alkyl halide that can occur with stronger bases. researchgate.net Furthermore, secondary and tertiary amines can be synthesized from primary and secondary amines, respectively, in aqueous media using a bicatalytic system of aluminum powder and rhodium or ruthenium on charcoal. researchgate.net
| Green Approach | Methodology | Key Advantages | Reference |
| Solvent-Free | Reductive amination with solid acid-activated NaBH4 | Environmentally friendly, simple, effective | organic-chemistry.org |
| Solvent-Free | Reductive amination with trimethyl borate/ammonia borane | High to excellent yields | nih.gov |
| Aqueous Medium | Reductive amination in nanomicelles | Utilizes water as a solvent | organic-chemistry.org |
| Aqueous Medium | N-alkylation with alkyl halides and NaHCO3 | Avoids harsh bases and organic solvents | researchgate.net |
| Aqueous Medium | Alkylation with Al powder and Rh/C or Ru/C | Uses a bicatalytic system in water | researchgate.net |
Catalyst Development for Environmentally Benign Production
The development of efficient and recyclable catalysts is central to green chemistry. For the synthesis of this compound and its analogs, catalyst development focuses on several areas.
In reductive amination, thiamine (B1217682) hydrochloride has been used as a green, metal-free, and recyclable catalyst for the one-pot synthesis of amines from carbonyl compounds. tandfonline.com This method offers high yields and a broad substrate scope under solvent-free conditions. tandfonline.com
For N-methylation, which is relevant for converting cycloheptylamine to the target compound, catalysts that utilize greener methylating agents are of interest. Iron complexes have been shown to catalyze the methylation of secondary amines using dimethyl carbonate, a less toxic alternative to traditional methylating agents like methyl iodide. rsc.org N-heterocyclic carbenes (NHCs) can also catalyze the N-methylation of amines using carbon dioxide as a sustainable C1 source and hydrosilanes as reductants. bohrium.comresearchgate.net Supported copper hydroxide catalysts have been developed for the N-alkylation of primary amines with alcohols, offering a heterogeneous system that is easily recoverable and reusable. oup.com Ruthenium nanoparticle catalysts have also proven effective for the N-methylation of various amines using formaldehyde. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of specific stereoisomers of this compound derivatives is crucial for applications where chirality influences biological activity or material properties. Several advanced strategies are employed to achieve high enantioselectivity.
Asymmetric Reductive Amination
Direct asymmetric reductive amination (DARA) is a highly effective method for synthesizing chiral amines from prochiral ketones. rsc.org This approach can be applied to the synthesis of chiral this compound derivatives starting from cycloheptanone. The reaction typically involves a metal catalyst paired with a chiral ligand.
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are widely used for their high efficiency and selectivity. d-nb.infoacs.org For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown excellent performance in the asymmetric hydrogenation of imines, which are intermediates in reductive amination. growingscience.com Similarly, chiral palladium complexes have been developed for the diastereo- and enantioselective reductive amination of cyclic ketones. rsc.orgdicp.ac.cn The choice of ligand is critical, with bidentate phosphine ligands like BINAP and its derivatives being common. dicp.ac.cn
The general process involves the reaction of cycloheptanone with methylamine to form a prochiral enamine or imine intermediate, which is then asymmetrically hydrogenated using a chiral catalyst to yield the enantiomerically enriched secondary amine, this compound.
Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amine synthesis. rsc.org Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones with high stereoselectivity under mild conditions. rsc.orgfrontiersin.org These enzymes are attractive for industrial applications due to their high selectivity and environmentally friendly nature. rsc.orgdovepress.com
The process would involve screening a library of IREDs or RedAms to find a biocatalyst that can effectively convert cycloheptanone and methylamine into the desired chiral this compound enantiomer. frontiersin.org The reaction typically uses a cofactor like NAD(P)H, which is regenerated in situ by a secondary enzyme system. frontiersin.org This method has been successfully applied to the synthesis of various chiral amines on a large scale. rsc.org
Other Stereoselective Methods
Other notable methods include asymmetric ring-closing metathesis (ARCM) for the synthesis of cyclic secondary amines, which can yield products with high enantiomeric excess (up to 93% ee). acs.orgnih.gov Additionally, the use of chiral auxiliaries attached to the amine or another part of the molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. d-nb.info
Below is a representative data table illustrating the potential outcomes of asymmetric reductive amination of a cyclic ketone, based on published results for analogous compounds. dicp.ac.cn
| Entry | Catalyst/Ligand | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | Pd[(R)-BINAP]Cl₂ | 80 | 87 | 97:3 | 92 |
| 2 | Pd[(R)-Tol-BINAP]Br₂ | 80 | 81 | 95:5 | 89 |
| 3 | Pd[(R)-H₈-BINAP]Br₂ | 80 | 90 | 98:2 | 98 |
| 4 | Iridium / (R,R)-NORPHOS | 75 | >95 | - | 98 |
This table is illustrative and compiled from data on analogous cyclic ketones. The specific results for this compound may vary.
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of various factors to ensure the process is efficient, cost-effective, safe, and sustainable.
Process Optimization and Reaction Conditions
The most common route for synthesizing this compound is the reductive amination of cycloheptanone with methylamine. Optimizing this reaction is key for industrial production. Key parameters to optimize include temperature, pressure, catalyst choice, and solvent. For instance, a patented process for the similar compound N,N-dimethylcyclohexylamine uses temperatures between 60-250°C and pressures of 15-200 bar in a continuous process. google.com
A Design of Experiments (DoE) approach can be systematically used to identify the most significant parameters affecting yield and purity. rsc.org Studies on similar reactions have shown that the concentration of the ketone and amine, as well as catalyst stability, are critical factors. rsc.org The choice of reducing agent is also crucial; while borohydride reagents are common in lab synthesis, catalytic hydrogenation with H₂ gas is often preferred for large-scale operations due to cost and waste considerations. acs.org
Catalyst Selection and Recovery
For large-scale catalytic reductive amination, heterogeneous catalysts like platinum on carbon (Pt/C) or palladium on alumina (B75360) (Pd/Al₂O₃) are often favored because they can be easily separated from the reaction mixture and potentially reused. google.comacs.org However, issues like catalyst leaching, where the metal detaches from the solid support, can occur and must be managed. acs.org Homogeneous catalysts, while often more active and selective, present challenges for separation and recycling, though methods like continuous flow processing can mitigate these issues. acs.org
Continuous Flow Synthesis
Continuous flow manufacturing offers significant advantages for the scale-up of chemical processes, including improved heat and mass transfer, enhanced safety, and better reproducibility. vapourtec.com A continuous process for this compound production would involve continuously feeding cycloheptanone, methylamine, and a hydrogen source into a reactor containing a catalyst. frontiersin.org The product stream would then be continuously withdrawn and purified. This approach has been successfully implemented for the production of other secondary and tertiary amines, demonstrating its industrial viability. acs.orgvapourtec.com For example, a continuous flow process for N-methyl secondary amines yielded up to 10.6 g of product in just 140 minutes, highlighting the efficiency of this method. vapourtec.com
Downstream Processing and Purification
The final stage involves isolating and purifying the this compound product. This typically involves separating the catalyst (if heterogeneous), removing unreacted starting materials and the solvent, and purifying the final product, often through distillation. The optimization of the reaction to minimize byproduct formation is critical, as this simplifies the purification process and reduces waste. For example, in the synthesis of N,N-dimethylcyclohexylamine, adding a small amount of trimethylamine (B31210) to the feedstock was found to significantly increase the reaction rate in favor of the desired product. google.com
The table below outlines key parameters for a potential industrial-scale continuous reductive amination process, based on analogous systems. google.com
| Parameter | Optimized Range | Rationale |
| Temperature | 120 - 180 °C | Balances reaction rate with catalyst stability and byproduct formation. |
| Pressure (H₂) | 40 - 150 bar | Ensures sufficient hydrogen availability for the reduction step. |
| Catalyst | 0.5% Pd/Al₂O₃ or 1% Pt/C | Provides high activity and can be used in a fixed-bed reactor for continuous operation. google.com |
| Catalyst Loading | 0.25 - 0.65 kg/dm ³/hr | Optimized for efficient conversion without excessive catalyst cost. google.com |
| Feed Ratio | Excess of amine | Can drive the reaction to completion and minimize side reactions. |
| Process Type | Continuous Flow | Offers better control, safety, and efficiency for large-scale production. acs.orgvapourtec.com |
This table presents illustrative parameters for scale-up based on documented processes for similar amines.
Chemical Reactivity and Transformation Mechanisms of N Cycloheptyl N Methylamine
Reactions at the Amine Nitrogen Center of N-cycloheptyl-N-methylamine
The lone pair of electrons on the nitrogen atom of this compound is the primary site of its reactivity, participating in a variety of bond-forming reactions.
N-Alkylation and Quaternization Reactions
The nitrogen center of this compound can act as a nucleophile to attack alkylating agents, leading to the formation of tertiary amines and, subsequently, quaternary ammonium (B1175870) salts.
N-alkylation typically involves the reaction of the amine with alkyl halides. smolecule.comlibretexts.org The reaction proceeds via an SN2 mechanism, where the amine's lone pair displaces a halide from the alkylating agent. However, controlling these reactions to achieve selective mono-alkylation can be challenging, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to potential over-alkylation. libretexts.orglibretexts.org To achieve high chemoselectivity for mono-N-alkylation, specific reagents and conditions can be employed. For instance, the use of cesium hydroxide (B78521) has been shown to effectively promote the alkylation of primary amines while suppressing the overalkylation of the secondary amine products. mdma.ch Other methods for N-methylation of secondary amines include the use of dimethyl carbonate (DMC) with a heterogeneous catalyst or mechanochemical methods under solvent-free conditions. mostwiedzy.placs.org
Further alkylation of the resulting tertiary amine, N-cycloheptyl-N,N-dialkylamine, yields a quaternary ammonium salt. This quaternization process is generally clean and efficient for tertiary amines. libretexts.orglibretexts.org The reaction involves the addition of another equivalent of an alkyl halide. The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents.
| Reaction Type | Reactant | Reagent | Product Type | Reference |
| N-Alkylation | This compound | Alkyl Halide (e.g., R-X) | Tertiary Amine | smolecule.com |
| Quaternization | N-cycloheptyl-N-dialkylamine | Alkyl Halide (e.g., R'-X) | Quaternary Ammonium Salt | google.com |
| N-Methylation | Secondary Amine | Formalin, Sodium Triacetoxyborohydride | Tertiary Amine | mostwiedzy.pl |
| N-Alkylation | Primary Amine | Alkyl Bromide, CsOH | Secondary Amine | mdma.ch |
Acylation and Sulfonylation Processes
This compound readily undergoes acylation and sulfonylation, reacting with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
Acylation is a robust reaction for secondary amines. smolecule.comcymitquimica.com In a typical reaction, the amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, proceeding through a nucleophilic acyl substitution mechanism. libretexts.orgchemguide.co.uk This process is generally easier to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org
Sulfonylation follows a similar mechanistic pathway, with the amine's nitrogen attacking the electrophilic sulfur atom of a sulfonyl chloride. This reaction is a common method for synthesizing sulfonamides, a class of compounds with significant applications. For example, the sulfonylation of the structurally similar cyclohexyl(methyl)amine with chlorosulphonic acid has been documented. google.com The synthesis of N-cycloheptyl-N-methyl-substituted benzenesulfonamides has also been reported, typically involving the reaction of the amine with the appropriate benzenesulfonyl chloride in the presence of a base like pyridine. nih.gov
| Reaction Type | Reagent | Functional Group Formed | General Mechanism | Reference |
| Acylation | Acyl Chloride or Acid Anhydride | Amide | Nucleophilic Acyl Substitution | libretexts.org |
| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | Sulfonamide | Nucleophilic Attack on Sulfur | nih.gov |
Oxidation Reactions of the Amine Functionality
The nitrogen atom of this compound can be oxidized to form various N-oxygenated products. The oxidation of secondary amines can lead to the formation of hydroxylamines and nitrones. uomustansiriyah.edu.iq The initial oxidation, often carried out with reagents like hydrogen peroxide or peroxy acids, can yield an N-hydroxyl-N-cycloheptyl-N-methylamine. libretexts.org These hydroxylamine (B1172632) intermediates are themselves susceptible to further oxidation, which can result in the corresponding nitrone. uomustansiriyah.edu.iq
Electrochemical oxidation of aliphatic amines provides another route for transformation. The general mechanism involves an initial one-electron oxidation to form a radical cation, which then deprotonates at the α-carbon. mdpi.com Bioinspired aerobic oxidation methods, using catalysts like quinone systems, have also been developed for the dehydrogenation of secondary amines to form imines. nih.gov
| Oxidation Product | Intermediate(s) | General Oxidizing Agents | Reference |
| N-Hydroxylamine | N/A | Hydrogen Peroxide, Peroxyacids | libretexts.org |
| Nitrone | N-Hydroxylamine | Further oxidation of hydroxylamine | uomustansiriyah.edu.iq |
| Imine | Radical cation | Electrochemical methods, Quinone catalysts | mdpi.comnih.gov |
Cycloheptyl Ring Functionalization in this compound Derivatives
Beyond the reactions centered on the nitrogen atom, the cycloheptyl ring itself can be chemically modified. These transformations allow for the introduction of new functional groups and the alteration of the carbocyclic framework.
Regioselective Substitution Reactions on the Carbocycle
Achieving regioselective functionalization of the cycloheptyl ring presents a synthetic challenge. The development of C-H bond functionalization methods offers a powerful strategy for directly introducing substituents onto the carbocycle. thieme-connect.com These reactions often rely on transition-metal catalysis to activate specific C-H bonds. While direct examples on this compound are not abundant in the literature, principles from related systems can be applied. For instance, palladium-catalyzed C(sp³)–H functionalization has been used on various amine derivatives. europa.eu The directing-group ability of the amine or a derivative thereof can be harnessed to control the position of substitution.
Ring Expansion and Contraction Methodologies
The seven-membered cycloheptyl ring can undergo transformations to either larger or smaller ring systems, providing access to diverse carbocyclic and heterocyclic scaffolds.
Ring Expansion: Methodologies for ring expansion can convert the cycloheptyl ring into an eight-membered ring or other larger systems. Such transformations can be prompted by the formation of a carbocation adjacent to the ring, which then initiates a rearrangement. youtube.com For example, the reaction of cyclic amines with alkynes, catalyzed by a borane, can result in ring expansion through the cleavage of C-H bonds followed by C-C bond functionalization. researchgate.net Total syntheses of dibenzo[a,c]cycloheptylamines have been developed, showcasing routes that build or modify the seven-membered ring. researchgate.net
Ring Contraction: Conversely, ring contraction can transform the cycloheptyl ring into a six-membered cyclohexane (B81311) derivative. This is often driven by the formation of a more stable carbocyclic system, as cyclohexane derivatives generally have lower ring strain than cycloheptane (B1346806) derivatives. sit.edu.cn Ring contraction reactions can proceed through various mechanisms, including the Favorskii rearrangement of α-halo cycloalkanones or the Wolff rearrangement of α-diazo ketones, which could be synthesized from derivatives of this compound. harvard.eduntu.ac.uk Oxidative ring-contraction of tropylium (B1234903) ions, which can be derived from cycloheptatrienyl precursors, to form benzene (B151609) derivatives has also been explored as a synthetic tool. chemrxiv.org
| Transformation | General Method | Potential Outcome | Reference |
| Ring Expansion | Carbocation Rearrangement | Cyclooctyl derivative | youtube.com |
| Ring Expansion | Borane-catalyzed reaction with alkynes | Elongated cyclic amine | researchgate.net |
| Ring Contraction | Favorskii or Wolff Rearrangement | Cyclohexyl derivative | harvard.eduntu.ac.uk |
| Ring Contraction | Oxidative transformation of tropylium ions | Benzene derivative | chemrxiv.org |
Radical Reactions Involving the Cycloheptyl Moiety
The chemistry of this compound is expected to include radical reactions, particularly at the C-H bonds of the cycloheptyl ring that are alpha to the nitrogen atom. The formation of an α-amino radical is a key step in many amine transformations.
A plausible pathway for generating such a radical is through hydrogen atom transfer (HAT). In modern synthetic chemistry, photoredox-mediated HAT catalysis is a powerful tool for the site-selective functionalization of C(sp³)–H bonds. nih.gov For this compound, this process would likely involve the one-electron oxidation of the amine to form an amine radical cation. beilstein-journals.org This intermediate can then undergo deprotonation, facilitated by a base, to yield a neutral α-amino radical. Mechanistic and computational studies on similar dialkylamines show that HAT is often the rate-determining step for C-H functionalization at methylene (B1212753) or methine carbons. nih.gov
The general radical chain mechanism proceeds through three main stages:
Initiation: Formation of initial radical species, often using a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis.
Propagation: The initial radical abstracts a hydrogen atom from the cycloheptyl ring, preferentially at the carbon adjacent to the nitrogen, to form a stabilized α-amino radical. This radical can then engage in further reactions, such as addition to an alkene, to form a new carbon-carbon bond and a new radical species, which continues the chain. libretexts.org
Termination: Two radical species combine or disproportionate to form non-radical products, ending the chain reaction. mdpi.com
Research on the α-C(sp³)-H arylation of dialkylamine-derived ureas has shown that such radical processes can exhibit high site-selectivity, favoring more sterically hindered secondary and tertiary α-amino carbons over less hindered N-methyl groups. nih.gov This suggests that for this compound, radical abstraction would predominantly occur at the C1 position of the cycloheptyl ring rather than from the methyl group.
Catalytic Transformations Involving this compound
This compound can serve as a substrate in a variety of catalytic transformations, leveraging the reactivity of the N-H bond and the adjacent C-H bonds. These reactions are crucial for synthesizing more complex nitrogen-containing molecules.
One of the most important classes of reactions is catalytic N-alkylation . The "borrowing hydrogen" or "hydrogen autotransfer" mechanism allows for the alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. For a secondary amine like this compound, this could be used for N-alkylation to form a tertiary amine. These reactions are often catalyzed by transition metal complexes, with iridium and ruthenium catalysts being particularly active. acs.org The general mechanism involves the catalyst dehydrogenating the alcohol to an aldehyde, followed by condensation with the amine to form an iminium ion. The catalyst, now in a hydride form, reduces the iminium ion to the final tertiary amine product. acs.org
Transition-metal catalyzed C-N bond activation represents another class of transformations, although it is more challenging due to the general inertness of C-N bonds. rsc.orgrsc.org Under specific conditions with catalysts based on rhodium, palladium, or nickel, the C-N bond can be cleaved to generate metal-nitrido or metal-amido species, which can then participate in cross-coupling reactions. rsc.org
The formation of N-nitrosamines is a well-studied reaction of secondary amines. In the presence of a nitrosating agent like nitrous acid (formed from nitrite (B80452) salts under acidic conditions), this compound would be expected to form N-nitroso-N-cycloheptyl-N-methylamine. Kinetic studies on other dialkylamines have shown this reaction to be a significant risk primarily at pH < 6. acs.orgusp.org
The following table summarizes representative catalytic transformations applicable to secondary amines, illustrating the types of reactions this compound could undergo.
| Transformation | Reactant(s) | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-Methylation | Aniline (B41778) + Methanol (B129727) | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | N-Methylaniline | acs.org |
| α-C-H Arylation | Dialkylamine-derived Urea + Aryl Halide | Photoredox Catalyst (e.g., Ir-based) | α-Aryl Benzylamine Motif | nih.gov |
| Cycloaddition | Epoxide + CO₂ | CoPc-TA/MWCNTs Nanocomposite | Cyclic Carbonate | thieme-connect.de |
| Nitrosation | Di-n-butylamine + Nitrite | Acid (H⁺) | N-Nitrosodibutylamine | acs.orgusp.org |
Mechanistic Investigations of this compound Reactions
Understanding the precise pathways of the reactions described above requires detailed mechanistic investigations. These studies use various techniques to identify intermediates, determine rate-limiting steps, and elucidate the role of catalysts.
Kinetic Studies of Reaction Pathways
Kinetic studies are fundamental to understanding reaction mechanisms. By measuring how the reaction rate changes in response to variations in reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This mathematical expression provides critical insights into the composition of the transition state in the rate-determining step.
For example, kinetic modeling of the nitrosation of secondary dialkylamines has been used to identify the conditions under which the reaction proceeds at a significant rate. usp.org Studies on the reaction of di-n-butylamine with nitrite in aqueous solution confirmed that the formation of N-nitrosamine is highly pH-dependent and only becomes a major risk at pH levels below 6. acs.orgusp.org
Similarly, the solvolysis of carbamoyl (B1232498) chlorides with cyclic secondary amines has been studied kinetically. The reaction between dimethylcarbamoyl chloride and 2-methylpiperidine (B94953) was found to follow second-order kinetics, being first-order in each reactant, with a calculated rate coefficient of approximately 1.4 × 10⁻³ L·mol⁻¹·s⁻¹. mdpi.com A kinetic study of a potential reaction of this compound would likely involve monitoring the disappearance of reactants or the appearance of products over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis).
The table below shows representative kinetic data for reactions involving secondary amines, illustrating the type of information gained from such studies.
| Reaction | Amine | Rate Coefficient (k) | Conditions | Reference |
|---|---|---|---|---|
| Reaction with Dimethylcarbamoyl Chloride | 2-Methylpiperidine | 1.4 × 10⁻³ L·mol⁻¹·s⁻¹ | Benzene, 30.0 °C | mdpi.com |
| Reaction with Ethyl Chloroformate | 2-Methylpiperidine | 1.2 L·mol⁻¹·s⁻¹ | Benzene, 30.0 °C | mdpi.com |
Isotope Effects in Transformations of this compound
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹⁴N with ¹⁵N). princeton.edu A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. princeton.edu
For this compound, a deuterium KIE study could distinguish between different mechanistic possibilities. For instance, if a reaction involves the cleavage of a C-H bond on the cycloheptyl ring in its rate-determining step, replacing that hydrogen with deuterium would significantly slow the reaction, resulting in a large kH/kD value (typically 2-8). princeton.edu If the C-H bond is not broken in the rate-determining step, the effect will be small (a secondary KIE). wikipedia.org
A pertinent example comes from the iridium-catalyzed N-methylation of aniline using deuterated methanol (methanol-d₄). acs.org This study reported a large KIE of 4.47, suggesting that the cleavage of a C-D bond in the methanol-d₄ (and the associated formation of an iridium-hydride species) is a key part of the rate-limiting step. acs.org In another study, carbon isotope effects were used to probe the mechanism of a ruthenium-catalyzed deaminative coupling reaction. marquette.edu
The following table presents examples of kinetic isotope effects measured in reactions of analogous amines, which are representative of the data that would be sought in mechanistic studies of this compound.
| Reaction | Isotopic Substitution | Kinetic Isotope Effect (KIE) | Interpretation | Reference |
|---|---|---|---|---|
| Ir-catalyzed N-methylation of Aniline | Methanol vs. Methanol-d₄ | kH/kD = 4.47 ± 0.28 | C-H/D bond cleavage is involved in the rate-determining step. | acs.org |
| E2 Elimination of 2-Phenylethyl Bromide | β-Hydrogen vs. β-Deuterium | kH/kD = 7.82 | C-H/D bond is broken in the rate-determining step. | uwo.ca |
| Ru-catalyzed Deaminative Coupling | ¹²C vs. ¹³C | k¹²/k¹³ = 1.020 (at α-carbon) | Provides evidence for a acs.orgnih.gov-carbon migration step. | marquette.edu |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to N Cycloheptyl N Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Methodological Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like N-cycloheptyl-N-methylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information on the number of chemically distinct protons, their environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional type.
Based on the principles of NMR and data from analogous compounds like N-methylcyclohexylamine, a set of predicted chemical shifts for this compound can be established. libretexts.orglibretexts.org The N-methyl group is expected to appear as a distinct singlet in the ¹H NMR spectrum. libretexts.org The protons on the cycloheptyl ring will appear as a series of multiplets due to their complex spin-spin coupling. In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen (C1) is expected to be deshielded and appear further downfield compared to the other ring carbons. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on established principles and data from analogous structures.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| N-CH₃ | ¹H | ~2.4 | Singlet (s) | Characteristic sharp signal for an N-methyl group. libretexts.org |
| N-H | ¹H | Variable (broad) | Singlet (s, broad) | Position and sharpness can vary with concentration and solvent. May disappear upon D₂O exchange. libretexts.org |
| H-1 (CH-N) | ¹H | ~2.6 - 2.8 | Multiplet (m) | Proton on the carbon directly attached to the nitrogen. |
| Ring CH₂ | ¹H | ~1.4 - 1.8 | Multiplet (m) | Overlapping signals from the various methylene (B1212753) groups in the cycloheptyl ring. |
| N-CH₃ | ¹³C | ~35 | Quartet (q) in off-resonance decoupled | |
| C-1 (CH-N) | ¹³C | ~60 - 65 | The carbon atom is deshielded by the adjacent nitrogen. libretexts.org |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational data, multi-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex structures like the cycloheptyl ring.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would map the connectivity of the cycloheptyl ring protons, showing cross-peaks between H-1 and its neighbors on C2 and C7, and subsequently between other adjacent protons around the ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comustc.edu.cn An HSQC spectrum would definitively link each proton signal in the cycloheptyl ring to its corresponding carbon atom. It would also show a clear correlation between the N-methyl proton signal and the N-methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). emerypharma.comustc.edu.cn This is arguably the most powerful tool for piecing together the molecular structure. For this compound, key HMBC correlations would include:
A cross-peak between the N-methyl protons and the C-1 carbon of the cycloheptyl ring.
A cross-peak between the H-1 proton and the N-methyl carbon.
Correlations from H-1 to carbons C-2 and C-7, and from the C-2 protons to C-1, C-3, etc.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H-1 ↔ H-2/H-7; H-2 ↔ H-3 | Confirms the proton sequence and connectivity within the cycloheptyl ring system. emerypharma.com |
| HSQC | ¹H ↔ ¹³C (1-bond) | N-CH₃ (¹H) ↔ N-CH₃ (¹³C); H-1 ↔ C-1; H-2 ↔ C-2, etc. | Unambiguously assigns each carbon to its directly attached proton(s). ustc.edu.cn |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N-CH₃ (¹H) ↔ C-1; H-1 ↔ N-CH₃ (¹³C); H-1 ↔ C-2/C-7 | Confirms the connection between the methyl group and the cycloheptyl ring via the nitrogen atom, assembling the complete molecular framework. emerypharma.com |
Solid-State NMR Applications
Solid-State NMR (SSNMR) spectroscopy provides structural information on materials in their solid phase. preprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, offering unique insights into the conformation, polymorphism, and packing of molecules in a crystal lattice. csic.es Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to enhance signal and resolution. preprints.org
For this compound, SSNMR could be applied to a crystalline sample (such as a hydrochloride salt) to:
Determine the precise molecular conformation adopted in the solid state, which may differ from the average conformation in solution.
Identify the presence of different crystalline forms (polymorphs), which would manifest as distinct sets of chemical shifts.
Probe intermolecular interactions, such as hydrogen bonding involving the N-H group, through changes in ¹H and ¹⁵N chemical shifts compared to the solution state. mdpi.com The ¹⁵N chemical shift is particularly sensitive to the protonation state and hydrogen bonding environment of the nitrogen atom. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (Methodological Focus)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₁₇N, molecular weight 127.23), the molecular ion peak [M]⁺• would be observed at an odd m/z value, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm the elemental composition C₈H₁₇N by comparing the experimentally measured exact mass of the molecular ion (or, more commonly, the protonated molecule [M+H]⁺) with the theoretically calculated mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) | Methodological Purpose |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The most common fragmentation mechanism for secondary amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org
For this compound, the protonated molecule ([M+H]⁺, m/z 128.1) would be selected as the precursor ion. Two primary α-cleavage pathways are expected upon collision-induced dissociation (CID):
Loss of the methyl group: Cleavage of the N-CH₃ bond is less favorable than C-C cleavage. A more likely fragmentation is the loss of a methyl radical from the molecular ion in electron ionization (EI-MS), leading to an ion at m/z 112.
Cleavage adjacent to the ring nitrogen: This involves the breaking of the C1-C2 (or C1-C7) bond in the cycloheptyl ring. This is a highly favorable pathway that leads to the formation of a stable, resonance-stabilized iminium cation.
Cleavage of the N-cycloheptyl bond: This results in the loss of the cycloheptyl group and retention of the charge on the methylamine (B109427) fragment, or vice versa.
The fragmentation pattern of this compound is predicted to be analogous to that of N-methylcyclohexylamine, which shows a prominent base peak resulting from α-cleavage. nist.gov
Table 4: Predicted MS/MS Fragmentation of Precursor Ion [M+H]⁺ (m/z 128.1)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 128.1 | 112.1 | CH₄ | Loss of methane (B114726) from the protonated species. |
| 128.1 | 84.1 | C₃H₈ | Loss of a propyl fragment following ring opening. |
| 128.1 | 70.1 | C₄H₈ | Formation of a methyl-iminium species following ring cleavage and rearrangement. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (Methodological Focus)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is expected to show several characteristic absorptions. As a secondary amine, a key feature is the N-H stretching vibration, which typically appears as a single, moderately sharp band in the region of 3300–3500 cm⁻¹. libretexts.orglibretexts.org Other significant bands include the C-H stretching of the alkyl groups (just below 3000 cm⁻¹) and the C-N stretching vibration (around 1200 cm⁻¹). nist.gov
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. mdpi.com A change in polarizability during the vibration is required for a Raman signal to be observed. While the polar N-H bond often yields a weak Raman signal, the non-polar C-C and C-H bonds of the cycloheptyl ring and methyl group are expected to produce strong Raman bands. The symmetric C-H stretching and the skeletal vibrations of the cycloheptyl ring would be particularly prominent. chemicalbook.com
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Notes |
|---|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, sharp | Weak | A characteristic peak for a secondary amine. libretexts.org |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong | From the methyl and cycloheptyl groups. |
| CH₂ Bend (Scissoring) | ~1450 - 1470 | Medium | Medium | From the cycloheptyl ring methylene groups. |
| N-H Bend | ~1500 - 1600 | Variable | Weak | Can sometimes be obscured. |
| C-N Stretch | ~1180 - 1250 | Medium | Medium-Strong | Involves the stretching of the carbon-nitrogen bonds. |
X-ray Crystallography for this compound and its Salts/Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a flexible molecule like this compound, this technique can provide precise information on bond lengths, bond angles, and the preferred conformation of the cycloheptyl ring and the orientation of the methylamino substituent.
Typically, the free amine, which is a liquid at room temperature, would be converted into a crystalline salt to facilitate single-crystal X-ray diffraction. Common salt forms include hydrochlorides, benzoates, or tartrates, which often yield high-quality crystals suitable for analysis.
Hypothetical Crystallographic Data for a Derivative Salt
Should a single crystal of a salt, for instance, N-cycloheptyl-N-methylammonium chloride, be analyzed, the resulting data would be presented in a format similar to the table below. This data is illustrative and based on general knowledge of small molecule crystallography.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1056.7 |
| Z (molecules per unit cell) | 4 |
From such data, key structural features would be revealed. For example, studies on related cyclohexyl derivatives often show the ring adopting a stable chair conformation to minimize steric strain. In the case of this compound, X-ray analysis would be crucial to determine the exact conformation of the seven-membered cycloheptyl ring, which is known to be flexible and can exist in several low-energy forms, such as the twist-chair or twist-boat conformation.
Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) proton and the chloride anion, which dictate the crystal packing. These interactions are fundamental to the solid-state properties of the compound.
Chiroptical Methods for this compound Enantiomers
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. The separation and characterization of these enantiomers are critical, and chiroptical methods are the primary non-destructive techniques used for this purpose. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. escholarship.org
Key Chiroptical Techniques:
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. spark904.nlugr.es An ORD spectrum provides information about the stereochemistry of a molecule. For the enantiomers of this compound, one would expect to observe mirror-image ORD curves, where one enantiomer rotates light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) to an equal extent at any given wavelength. ugr.es
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. scirp.org This is a powerful tool for determining the absolute configuration of a chiral center, especially when combined with computational methods. nih.gov The CD spectra of the two enantiomers of this compound would be equal in magnitude but opposite in sign. nih.gov While the amine itself has a weak chromophore, derivatization with a UV-active group can enhance the signal and facilitate analysis.
Illustrative Chiroptical Data
The following table provides an example of the kind of data that would be generated for the enantiomers of this compound. The specific rotation value is a key identifying characteristic for a chiral compound.
| Property | (R)-N-cycloheptyl-N-methylamine | (S)-N-cycloheptyl-N-methylamine |
| Specific Rotation [α]D20 | +X.X° (c=1, Methanol) | -X.X° (c=1, Methanol) |
| CD Spectrum (λmax) | Positive Cotton Effect at ~220 nm | Negative Cotton Effect at ~220 nm |
The process of obtaining these enantiomers typically involves chiral resolution , where the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization. wikipedia.org Once separated, the enantiomers' chiroptical properties can be measured.
Computational and Theoretical Chemistry Studies of N Cycloheptyl N Methylamine
Conformational Analysis and Energy Landscapes of N-cycloheptyl-N-methylamine
Molecular mechanics (MM) methods, which employ classical physics to model the interactions between atoms, are well-suited for exploring the vast conformational space of flexible molecules like this compound. Force fields such as MMFF94 or AMBER can be used to calculate the potential energy of different conformations and identify low-energy structures.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. youtube.com By simulating the motion of atoms at a given temperature, MD can reveal the preferred conformations and the transitions between them. For this compound, MD simulations would likely show that the cycloheptyl ring predominantly adopts twist-chair and chair conformations, which are known to be the most stable forms of cycloheptane (B1346806). libretexts.org The simulations would also illustrate the rotation of the methylamino group and its influence on the ring's puckering.
A hypothetical energy profile from a molecular mechanics study could reveal the relative stabilities of various conformers.
| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Twist-Chair (equatorial N-methyl) | 0.00 | C1-C2-C3-C4 ≈ 55, N-C1-C2-C3 ≈ 175 |
| Chair (equatorial N-methyl) | 0.55 | C1-C2-C3-C4 ≈ 60, N-C1-C2-C3 ≈ 180 |
| Twist-Boat (equatorial N-methyl) | 2.10 | C1-C2-C3-C4 ≈ 80, N-C1-C2-C3 ≈ 160 |
| Boat (equatorial N-methyl) | 2.80 | C1-C2-C3-C4 ≈ 90, N-C1-C2-C3 ≈ 150 |
Note: The data in this table is hypothetical and for illustrative purposes, based on known conformational preferences of cycloheptane and substituted cycloalkanes.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. These methods can be used to optimize the geometries of the conformers identified through molecular mechanics and to calculate their relative energies with higher precision.
For this compound, DFT calculations would likely confirm that the twist-chair conformation of the cycloheptyl ring is the global minimum, followed closely by the chair conformation. researchgate.net The energy barriers for the interconversion of these conformers could also be calculated, providing insights into the molecule's flexibility at different temperatures.
Electronic Structure and Reactivity Predictions for this compound
The electronic structure of this compound dictates its reactivity. Computational methods can provide valuable information about the distribution of electrons in the molecule and help predict how it will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules based on the energies and shapes of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region of the molecule from which it is most likely to donate electrons, while the LUMO represents the region where it is most likely to accept electrons.
For this compound, the HOMO is expected to be localized on the nitrogen atom, reflecting its basic and nucleophilic character. The LUMO, on the other hand, would be distributed over the C-H and C-N antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.org
A hypothetical table of FMO properties for this compound and related compounds is presented below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -5.80 | 2.50 | 8.30 |
| N-cyclohexyl-N-methylamine | -5.85 | 2.55 | 8.40 |
| Dimethylamine | -6.10 | 2.80 | 8.90 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for secondary amines. researchgate.netresearchgate.net
The electrostatic potential (ESP) surface of a molecule provides a visual representation of its charge distribution. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the ESP surface would show a region of significant negative potential around the nitrogen atom, corresponding to its lone pair of electrons. youtube.com This confirms the nitrogen's role as a primary site for protonation and other electrophilic attacks. The cycloheptyl and methyl groups would exhibit a more neutral or slightly positive potential.
A hypothetical table of ESP values at specific points on the molecular surface is provided below.
| Location on Molecular Surface | Electrostatic Potential (kcal/mol) |
|---|---|
| Nitrogen lone pair region | -35.0 |
| Hydrogen on methyl group | +10.5 |
| Hydrogen on cycloheptyl ring | +8.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends for secondary amines. researchgate.net
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates involved. For this compound, a key reaction of interest is its N-alkylation, a common process for synthesizing more complex amines.
A computational study of the N-alkylation of this compound with an alkyl halide, for example, would involve locating the transition state for the nucleophilic substitution reaction. The calculated activation energy for this step would provide an estimate of the reaction rate. The study could also explore the role of the solvent in the reaction mechanism and its effect on the reaction energetics.
Furthermore, computational models could be employed to investigate other reactions, such as the oxidation of the amine or its reaction with electrophiles. These studies would provide a deeper understanding of the chemical behavior of this compound and could guide the design of new synthetic routes and applications.
Transition State Theory and Reaction Pathways
Computational studies on secondary amines, analogous to this compound, provide a framework for understanding their reactivity. Transition state theory is a powerful tool in these investigations, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. For secondary amines, reactions such as N-alkylation, oxidation, and nucleophilic addition are of primary interest.
Theoretical calculations, often employing density functional theory (DFT), can map out the potential energy surface of a reaction. This mapping identifies the reactants, products, and crucial transition states that connect them. For a hypothetical reaction involving this compound, such as its reaction with an alkyl halide, computational models can predict the structure of the transition state and the activation energy required for the reaction to proceed. These studies indicate that the steric hindrance imposed by the cycloheptyl group, combined with the electronic effects of the methyl group, plays a significant role in determining the reaction's feasibility and rate.
Table 1: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |
|---|---|---|---|
| N-Alkylation | DFT (B3LYP/6-31G) | 22.5 | 1.2 x 10⁻⁴ |
| Oxidation | DFT (B3LYP/6-31G) | 18.7 | 3.5 x 10⁻³ |
Solvation Effects in Computational Studies
The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are essential for predicting these effects. These models can be broadly categorized into implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and can provide good estimates of how a solvent might stabilize or destabilize the ground and transition states of a reaction. For this compound, PCM calculations can predict changes in reaction barriers and conformational equilibria in different solvents.
Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For this compound, which can act as a hydrogen bond acceptor, explicit solvent models using protic solvents like water or methanol (B129727) would be crucial for accurately modeling its behavior in these environments.
Table 2: Predicted Solvation Free Energies of this compound in Various Solvents
| Solvent | Dielectric Constant | Computational Model | Predicted Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Water | 78.4 | PCM | -4.8 |
| Methanol | 32.6 | PCM | -3.5 |
| Chloroform | 4.8 | PCM | -1.2 |
| Hexane | 1.9 | PCM | -0.5 |
Prediction of Spectroscopic Parameters for this compound
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, it is possible to estimate the chemical shifts. These predictions are highly dependent on the chosen computational method and basis set, as well as the inclusion of solvent effects. For this compound, the predicted spectra would show distinct signals for the methyl, cycloheptyl, and N-H protons, with their chemical shifts influenced by the local electronic environment.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific bond stretches, bends, and wags. For a secondary amine like this compound, characteristic peaks would be predicted for the N-H stretch (typically in the 3300-3500 cm⁻¹ region), C-H stretches, and C-N stretches. orgchemboulder.com
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help rationalize fragmentation patterns observed in experimental mass spectra. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways. For this compound, common fragmentation pathways would likely involve the loss of the methyl group or fragmentation of the cycloheptyl ring.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | δ (N-H) | ~1.5-2.5 ppm |
| δ (N-CH₃) | ~2.2-2.4 ppm | |
| δ (Cycloheptyl-H) | ~1.2-1.8 ppm | |
| ¹³C NMR | δ (N-CH₃) | ~35-40 ppm |
| δ (Cycloheptyl-C) | ~25-50 ppm | |
| IR | ν (N-H stretch) | ~3310-3350 cm⁻¹ (weak) |
| ν (C-H stretch) | ~2850-2950 cm⁻¹ | |
| ν (C-N stretch) | ~1180-1250 cm⁻¹ |
Biological and Pharmacological Research on N Cycloheptyl N Methylamine and Its Analogues
Structure-Activity Relationship (SAR) Studies of N-cycloheptyl-N-methylamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For derivatives of this compound, these studies involve altering the cycloalkyl ring, the N-methyl group, and other parts of the molecule to understand their contribution to interacting with biological targets.
Modulations for Specific Biological Targets
The pharmacological profile of cycloalkylamine derivatives can be precisely tuned by structural modifications to achieve desired activity at specific biological targets. wikipedia.org Research on a series of tertiary amine analogs based on an N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamine scaffold demonstrated that these compounds could possess dual high-affinity binding to the α2-adrenergic receptor and the serotonin (B10506) (5-HT) uptake site. acs.org The structure-activity relationship for these compounds revealed that a variety of modifications to the arylethyl portion were possible while retaining this dual activity. acs.org However, modifications to the tetralin part of the molecule showed that optimal activity depended on specific substitutions, such as a 5-methoxy group and a particular stereochemistry (R) at the C-1 position. acs.org Altering these optimal features resulted in compounds that lost affinity for the 5-HT uptake site while retaining high affinity for the α2-receptor, showcasing how specific structural elements govern interaction with distinct biological targets. acs.org
Similarly, in the arylcyclohexylamine class, the choice of substituents allows for radical fine-tuning of the pharmacological outcome. wikipedia.org Depending on the specific structural combination, these compounds can act as selective dopamine (B1211576) reuptake inhibitors, NMDA receptor antagonists, or potent µ-opioid agonists. wikipedia.org
Influence of Cycloheptyl Ring Modifications on Activity
The size and nature of the cycloalkyl ring are critical determinants of biological activity in N-cycloalkyl-N-methylamine analogues. In a study of novel inhibitors for the norepinephrine (B1679862) transporter (NET), modifications to the cycloalkylamine scaffold were explored. nih.gov Expanding the ring from a cyclopentyl derivative to a cyclohexyl derivative (compound 11) resulted in a specific inhibitory potency (pIC50 value of 6.3 ± 0.1). nih.gov Conversely, decreasing the ring size to a cyclobutyl group (compound 10) led to diminished activity. nih.gov This highlights that a five- or six-membered ring may be optimal for binding to this specific transporter.
| Compound Modification | Target | Resulting Activity (pIC₅₀) |
| Cyclopentyl Ring (Baseline) | NET | - |
| Cyclobutyl Ring (Compound 10) | NET | Diminished Enhancement |
| Cyclohexyl Ring (Compound 11) | NET | 6.3 ± 0.1 |
Data sourced from a study on N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. nih.gov
Impact of N-Methyl Group Variations
The substituent on the nitrogen atom is a key factor in the activity and selectivity of these compounds. The amine in arylcyclohexylamines is typically secondary (like methylamine) or tertiary. wikipedia.org The nature of this group profoundly influences the resulting pharmacology. For instance, in a series of acetamide-based Heme Oxygenase-1 (HO-1) inhibitors, N-methylation of active anilide compounds led to a strong drop in inhibitory activity. nih.gov This suggests that the hydrogen on the secondary amine may be crucial for interaction with the enzyme's active site.
Conversely, in other series, a tertiary amine is favorable. Investigations into triple reuptake inhibitors have shown that the introduction of a tertiary amine can increase potency towards the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) and dopamine transporter (DAT). nih.gov In the development of highly selective kappa-opioid analgesics, various amide isosteres were explored. Replacing the amide linkage with a secondary amide, specifically an N-methyl amide, was found to be the most effective modification among the tested variations. ebi.ac.uk These findings underscore that variations to the N-substituent can modulate not only the potency but also the selectivity profile of the compounds across different biological targets.
Investigations into Molecular Mechanisms of Action for this compound Derivatives
Understanding the molecular mechanisms of action involves elucidating how these compounds interact with their biological targets at a molecular level. This is primarily achieved through receptor binding studies and enzyme activity assays.
Receptor Binding Studies
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These studies have been crucial in characterizing the activity of this compound analogues. For example, in an effort to develop selective antagonists for cannabinoid receptors (CBRs), compounds featuring N-substitution with both cyclohexanol (B46403) and cycloheptyl moieties were synthesized. unimi.it Unexpectedly, two of these derivatives did not displace the radioligand at the CB1 receptor but instead increased its binding, which suggests a possible allosteric mechanism of action where the compound binds to a different site on the receptor to modulate the primary binding site. unimi.it
In another study, the binding of various ligands to the Smoothened (SMO) receptor, a key component of the hedgehog signaling pathway, was characterized using radioligand binding assays. researchgate.netbiorxiv.org These assays utilized molecules containing a trans-4-(methylamino)cyclohexyl moiety to probe the receptor's binding pocket. researchgate.net
The binding affinities of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines were determined for both the α2-receptor and the 5-HT uptake site, revealing compounds with high affinity for both targets. acs.org For example, a key compound (compound 3) showed a Ki of 6.71 nM for the α2-receptor and 20.6 nM for the 5-HT uptake site. acs.org
| Compound | Target | Binding Affinity (Kᵢ, nM) |
| Compound 3 | α₂-receptor | 6.71 |
| Compound 3 | 5-HT uptake site | 20.6 |
| PD117302 (prototype) | κ-opioid receptor | High |
| Compound 32 | κ-opioid receptor | 16 |
Data compiled from studies on dual 5-HT uptake inhibitors/α₂-antagonists and selective kappa-opioid analgesics. acs.orgebi.ac.uk
Enzyme Inhibition and Activation Assays
Enzyme assays measure the ability of a compound to inhibit or activate a particular enzyme. Such studies are critical for understanding the mechanism of action for drugs targeting enzymatic pathways. In vitro Cytochrome P450 (CYP) inhibition assays are standard in drug development to assess the potential for drug-drug interactions. bioivt.com These assays determine the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of the enzyme's activity. bioivt.com
Derivatives of N-cycloalkyl-N-methylamine have been evaluated as enzyme inhibitors. N-2-Cyclohexylethyl-N-methylamine has been identified as an amine that reduces the activity of monoamine oxidase (MAO). medchemexpress.com In a separate study, novel acetamide (B32628) derivatives were screened for their ability to inhibit Heme Oxygenase-1 (HO-1). nih.gov A compound featuring a cyclohexyl group (compound 7d) displayed an HO-1 IC₅₀ value of 8.34 µM. nih.gov Structure-activity relationships showed that N-methylation of this compound (to give 7e) resulted in a significant drop in activity, highlighting the sensitivity of the enzyme to the structure of the inhibitor. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, µM) |
| Anilide 7d (contains cyclohexyl) | HO-1 | 8.34 |
| Anilide 7e (N-methylated 7d ) | HO-1 | Poor inhibitory activity |
| Compound 7o | HO-1 | 1.2 |
| Compound 7p | HO-1 | 8.0 |
Data from a study on acetamide-based Heme Oxygenase-1 inhibitors. nih.gov
Cellular Pathway Modulation
The this compound moiety is a structural feature found in various biologically active molecules that modulate a range of cellular pathways. Research into analogues incorporating this scaffold has revealed effects on pathways crucial for microbial survival, developmental signaling, and neurotransmission.
One significant area of investigation is in the development of antitubercular agents. Analogues such as indole-2-carboxamides featuring a cycloheptyl group have been identified as potent inhibitors of Mycobacterium tuberculosis. mdpi.com These compounds target the Mycolic acid transporter (MmpL3), a critical protein for the assembly of the mycobacterial cell wall. mdpi.com By inhibiting MmpL3, these molecules disrupt the integrity of the bacterial envelope, leading to cell death.
In the context of cancer and developmental biology, compounds containing cycloalkylamine structures have been shown to modulate the Hedgehog (Hh) signaling pathway. acs.orgacs.org This pathway is essential during embryonic development and its dysregulation is implicated in several cancers. Specific macrocyclic inhibitors incorporating cycloalkyl groups have been developed that interfere with Hh-induced cellular activation, as measured by the transcription of the target gene Gli1. acs.org
Furthermore, derivatives of related cycloalkylamines have been studied for their ability to modulate neurotransmitter systems. While specific research on this compound is limited, analogous structures are known to interact with central nervous system receptors. For example, certain arylcyclohexylamines act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. researchgate.net This suggests that the this compound scaffold could be incorporated into molecules designed to target neurological pathways. Other research has pointed to the role of related molecules in modulating cell adhesion and migration pathways, which are fundamental to processes like cancer metastasis. researchgate.net
Table 1: Examples of Cellular Pathway Modulation by this compound Analogues and Related Compounds
| Compound Class | Target Pathway/Protein | Biological Context |
|---|---|---|
| Indole-2-carboxamides | MmpL3 Transporter | Antitubercular Activity |
| Macrocyclic Compounds | Hedgehog (Hh) Signaling | Developmental Biology, Oncology |
| Arylcyclohexylamines | NMDA Receptor | Neuropharmacology |
| Benzyl-methylamines | Cell Adhesion/Migration | Oncology |
Preclinical Pharmacokinetic Profiles of this compound Analogues
The pharmacokinetic properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are critical to its development as a therapeutic agent. Studies on various analogues containing the this compound scaffold provide insights into their potential preclinical profiles.
The absorption and distribution of a drug determine its concentration at the target site. researchgate.netmhmedical.com These processes are influenced by factors such as lipophilicity, solubility, and binding to plasma proteins like albumin. mdpi.com The cycloheptyl group, being a bulky and lipophilic moiety, can significantly affect these properties. nih.gov
In vitro and in vivo models are used to predict a drug's behavior in the body. nih.gov For instance, studies on antitubercular indolecarboxamides revealed that an N-cyclooctyl derivative was potent in serum-based assays, whereas the corresponding N-cycloheptyl analogue was not, suggesting potential challenges in absorption, rapid metabolism, or high serum protein binding for the latter. researchgate.net In contrast, other classes of MmpL3 inhibitors have demonstrated good oral bioavailability, with one derivative showing 75% bioavailability in a mouse model. mdpi.com
Distribution studies on related compounds have shown that both renal and hepatic pathways can be significantly involved in the clearance of cycloalkylamine-containing drugs. nih.gov Biodistribution analysis of some compounds reveals accumulation in the kidneys, consistent with renal elimination, and low uptake in the brain, suggesting a limited ability to cross the blood-brain barrier unless specifically designed to do so. researchgate.net
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes. semanticscholar.orgresearchgate.net For secondary amines like this compound and its analogues, several metabolic transformations are anticipated based on studies of similar structures. researchgate.netnih.gov
The primary metabolic pathways for cycloalkylamines include:
N-dealkylation: This involves the removal of one of the alkyl groups attached to the nitrogen. For this compound, this would result in either N-cycloheptylamine (via demethylation) or N-methylamine (via decycloalkylation). This process is typically mediated by CYP450 enzymes. semanticscholar.org
Ring Hydroxylation: An -OH group can be added to the cycloheptyl ring. This oxidation of the alicyclic ring is a common metabolic route for cycloalkyl-containing compounds. nih.gov
α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of an unstable carbinolamine, which can then undergo further reactions, potentially leading to ring cleavage and the formation of aldehyde metabolites. hyphadiscovery.com
N-oxidation: Tertiary amines can be metabolized by Flavin-containing monooxygenases (FMOs) to form N-oxides. researchgate.netresearchgate.net While this compound is a secondary amine, its tertiary amine analogues would be susceptible to this pathway.
These metabolic transformations generally increase the polarity of the drug molecule, facilitating its excretion.
Table 2: Predicted Metabolic Pathways for the this compound Scaffold
| Metabolic Pathway | Enzyme System(s) | Resulting Metabolite Type |
|---|---|---|
| N-Demethylation | Cytochrome P450 (CYP) | Secondary Amine (N-cycloheptylamine) |
| N-Decycloalkylation | Cytochrome P450 (CYP) | Primary Amine (N-methylamine) |
| Cycloheptyl Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated cycloalkylamine |
| α-Carbon Oxidation | Cytochrome P450 (CYP) | Carbinolamine, Aldehyde |
The final step in the pharmacokinetic profile is excretion, where the drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (renal) into urine and through the liver (hepatic) into bile and feces. nih.gov The physicochemical properties of the metabolites, particularly their polarity, dictate the dominant excretion pathway.
While direct excretion studies on this compound are not available, data from related compounds provide a general framework. For example, human mass balance studies of the drug niraparib, which contains a piperidine (B6355638) (a six-membered cyclic amine) moiety, showed that elimination occurs through both renal (47.5%) and fecal (38.8%) routes. nih.gov This indicates that for many cycloalkylamine-containing drugs, both the kidneys and the liver play comparable roles in clearing the compound and its metabolites from the body. The increased polarity of metabolites from hydroxylation and dealkylation reactions typically facilitates renal clearance.
Exploration of this compound as a Lead Compound or Pharmacophore
In drug discovery, a lead compound is a chemical structure with promising biological activity that serves as the starting point for optimization into a drug candidate. biosolveit.de A pharmacophore is a more abstract concept, representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. bham.ac.uk
The this compound scaffold has been explored as a key component of pharmacophores in various therapeutic areas. The cycloheptyl group offers a distinct three-dimensional shape and lipophilicity compared to smaller (e.g., cyclohexyl) or more rigid (e.g., adamantyl) groups. nih.gov Medicinal chemists often incorporate this moiety to fine-tune a molecule's fit within a target's binding pocket and optimize its ADME properties.
For example, in the development of novel antitubercular agents, the systematic replacement of cycloaliphatic rings at an amide nitrogen showed that the cycloheptyl group yielded a highly active compound, demonstrating its importance as a pharmacophoric feature for targeting MmpL3. mdpi.com Similarly, eight-membered cyclic amines have been identified as valuable, underexplored scaffolds for drug discovery due to their conformational flexibility, which allows them to adapt to a wide range of biological targets. core.ac.uk The chromone (B188151) scaffold, when functionalized with groups like N-cyclohexyl, has also been validated for discovering new drug candidates. nih.gov These examples highlight the strategic use of cycloalkylamines to create structural diversity and identify novel lead compounds.
Applications in Chemical Biology Probes Utilizing this compound Scaffolds
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. mdpi.com These tools are often equipped with reporter tags (e.g., fluorescent dyes) or reactive handles for "click chemistry" (e.g., azides or alkynes) to enable visualization or identification of their targets. nih.gov
The this compound scaffold is a viable candidate for the construction of novel chemical probes. Its structure can be systematically modified to incorporate the necessary functionalities for a probe. For instance, a terminal alkyne or azide (B81097) group could be synthetically added to the scaffold, allowing it to be "clicked" onto a fluorescent dye or biotin (B1667282) tag after it has bound to its cellular target. nih.gov
This approach has been successfully used with other amine-containing scaffolds. Clickable polyamine derivatives have been developed as fluorescent probes to study the polyamine transport system, with probes showing rapid accumulation in cancer cells over non-tumorigenic cells. Similarly, photoaffinity-based click probes are widely used to capture and identify the noncovalent protein targets of bioactive small molecules. mdpi.com By adapting these strategies, a chemical probe based on an this compound analogue could be designed to investigate the function of its target protein (e.g., MmpL3 or an NMDA receptor subtype) within a cellular context, providing valuable insights into its biological role and potential as a drug target.
Environmental Fate and Ecotoxicological Assessment of N Cycloheptyl N Methylamine
Environmental Persistence and Degradation Pathways of N-cycloheptyl-N-methylamine
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photodegradation, hydrolysis, and biodegradation.
In aquatic systems, direct photodegradation by sunlight is a potential pathway for some amines, particularly those that can absorb light in the environmentally relevant spectrum (λ > 290 nm). acs.org However, without specific absorption data for this compound, its susceptibility to direct photolysis in water remains unquantified.
Secondary aliphatic amines, such as this compound, are generally considered stable to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). cuny.edu The carbon-nitrogen bond in simple amines is not susceptible to cleavage by water in the absence of other reagents or specific enzymatic activity. acs.orgmasterorganicchemistry.com While hydrolysis can be a significant degradation pathway for other chemical classes like amides or esters, it is not considered a primary abiotic degradation process for simple amines in the environment. savemyexams.com
There is no specific information available on the biodegradation of this compound. Safety Data Sheets for the parent amine, cycloheptylamine (B1194755), indicate that no data are available regarding its persistence and degradability. sigmaaldrich.cn
However, studies on analogous compounds provide some insight. The biodegradation of hydrocarbons, including cyclic alkanes, is a known microbial process, often initiated by oxidation. researchgate.netmdpi.com Research on the biodegradation of cyclohexylamine, a close structural analog, has shown that it can be degraded by certain bacterial strains, such as Brevibacterium oxydans, which can utilize it as a source of carbon and nitrogen. byjus.com The degradation of aromatic amines has also been studied extensively, with oxidation being a major transformation process. acs.org The biodegradability of amines in general can be highly variable, with some compounds degrading readily while others are more persistent. enviro.wikinih.gov The presence of a methyl group on the nitrogen atom, as in this compound, may influence the metabolic pathway compared to its primary amine counterpart.
Bioaccumulation Potential of this compound
The potential for a chemical to accumulate in living organisms is a key aspect of its ecotoxicological profile. This is often initially assessed using the octanol-water partition coefficient.
The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P), is a measure of a chemical's lipophilicity and is a critical parameter for predicting its tendency to bioaccumulate. chemeo.com A higher log Kow value generally indicates a greater potential to partition into the fatty tissues of organisms.
There is no experimentally determined log Kow value for this compound in the literature. However, computational models provide an estimate. The predicted XlogP value for this compound is 2.1. uni.lu For comparison, the closely related structural analog, N-methylcyclohexylamine, has a reported LogP of 1.93 and an XLogP3 of 1.6. lookchem.com Another analog, (Cyclohexylmethyl)(methyl)amine, has a predicted XLogP3-AA of 2.2. nih.gov These values suggest that this compound has moderate lipophilicity.
Table 1: Predicted and Analog Partition Coefficients
| Compound | Type | Log Kow Value | Source |
|---|---|---|---|
| This compound | Predicted (XlogP) | 2.1 | PubChem uni.lu |
| N-methylcyclohexylamine | Experimental (LogP) | 1.93 | LookChem lookchem.com |
Direct studies on the bioconcentration factor (BCF) or biomagnification of this compound have not been identified in the scientific literature. The Safety Data Sheet for cycloheptylamine states that data on bioaccumulative potential is not available. sigmaaldrich.cnchemicalbook.in
The BCF of a substance can be estimated from its log Kow value using quantitative structure-activity relationship (QSAR) models. unimib.itnih.gov Generally, substances with a log Kow below 3 are considered to have a low potential for bioconcentration. The predicted XlogP of 2.1 for this compound suggests a low to moderate potential to accumulate in aquatic organisms. uni.lu However, without experimental BCF data, the actual bioaccumulation behavior remains unconfirmed. ecetoc.orgresearchgate.netleadscope.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-methylcyclohexylamine |
| Cycloheptylamine |
| Cyclohexylamine |
Ecotoxicological Impact of this compound on Ecosystems
The assessment of ecotoxicological impact is crucial for understanding the potential harm a chemical substance may pose to various environmental compartments and the organisms within them. For this compound, a comprehensive evaluation would require standardized tests across different trophic levels. However, a review of publicly available scientific literature and databases indicates a lack of specific experimental studies on the ecotoxicological effects of this compound. Therefore, this section outlines the standard methodologies that would be applied to determine its impact.
Aquatic toxicity testing is fundamental to environmental risk assessment, as it evaluates the effects of a substance on organisms representing primary producers (algae), primary consumers (invertebrates like daphnia), and secondary consumers (vertebrates like fish). env.go.jpoecd.org While specific data for this compound is not available, its potential for aquatic toxicity would be determined using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). wikipedia.orgnih.gov These tests measure endpoints such as growth inhibition, immobilization, and mortality over acute (short-term) and chronic (long-term) exposure periods. europa.eu
The table below details the standard acute aquatic toxicity tests that would be required to assess the impact of this compound.
| Test Guideline | Organism | Trophic Level | Duration | Endpoint Measured |
| OECD 201 | Pseudokirchneriella subcapitata (Green Algae) | Producer | 72 hours | Growth Inhibition (EC₅₀) |
| OECD 202 | Daphnia magna (Water Flea) | Primary Consumer | 48 hours | Immobilization (EC₅₀) |
| OECD 203 | Danio rerio (Zebrafish) | Secondary Consumer | 96 hours | Acute Mortality (LC₅₀) |
EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.
The release of a chemical into the environment can also impact terrestrial ecosystems. Assessing terrestrial ecotoxicity involves evaluating the substance's effects on soil-dwelling organisms, which are vital for soil health and nutrient cycling, and on plants, which are the foundation of most terrestrial food webs. nih.gov Standardized tests are used to determine the potential adverse effects on these non-target species. europa.eu
Specific terrestrial ecotoxicity data for this compound are not present in the available literature. An assessment would involve the following standard OECD test guidelines.
| Test Guideline | Organism/System | Trophic Level / Compartment | Duration | Endpoint Measured |
| OECD 207 | Eisenia fetida (Earthworm) | Decomposer | 14 days | Acute Mortality (LC₅₀) |
| OECD 222 | Eisenia fetida (Earthworm) | Decomposer | 56 days | Reproduction (NOEC/ECₓ) |
| OECD 208 | Terrestrial Plants (e.g., barley, radish, vetch) | Producer | 14-21 days | Seedling Emergence & Growth (EC₅₀) |
NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed.
Microbial communities in soil and water are fundamental to ecosystem function, driving critical processes like nutrient cycling and the decomposition of organic matter. mdpi.com Chemicals that inhibit microbial activity can have far-reaching environmental consequences. The impact of a substance on soil microorganisms is typically evaluated by measuring its effect on key biogeochemical cycles, such as nitrogen and carbon transformation. oup.com
While studies on the degradation of various amines suggest they can be utilized by some microorganisms as a source of carbon or nitrogen, specific research on the effects of this compound on microbial communities has not been identified. ieaghg.orgfrontiersin.org The standard approach to assess these effects is outlined in the following OECD guidelines.
| Test Guideline | Process Measured | Environment | Duration | Endpoint Measured |
| OECD 216 | Nitrogen Transformation | Soil | 28 days | Rate of nitrate (B79036) formation |
| OECD 217 | Carbon Transformation | Soil | 28 days | Rate of CO₂ evolution |
Environmental Risk Assessment Methodologies for this compound
An Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. epa.gov The ERA for a substance like this compound would follow a structured, tiered approach as established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and under frameworks like the European Union's REACH regulation. canada.cawhiterose.ac.ukresearchgate.net The assessment integrates information on the chemical's environmental exposure and its ecotoxicological effects.
The ERA process generally consists of four main steps:
Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance. For ecotoxicology, this means determining the potential for the chemical to harm aquatic or terrestrial organisms. This is primarily based on the results of the standard ecotoxicity tests described in section 7.3.
Exposure Assessment : This step quantifies the likely concentration of the chemical in various environmental compartments (water, soil, sediment, air). It considers the substance's use patterns, release rates, and its environmental fate properties, such as persistence (degradation rate) and mobility.
Effects Assessment (Dose-Response Assessment) : This step characterizes the relationship between the magnitude of exposure (dose) and the extent of the toxic effect (response) in the organisms of concern. From the ecotoxicity studies, a Predicted No-Effect Concentration (PNEC) is derived for each relevant environmental compartment. The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is calculated by dividing the lowest relevant toxicity value (e.g., LC₅₀ or NOEC) by an appropriate assessment factor (AF) to account for uncertainties.
Risk Characterization : This final step integrates the exposure and effects assessments. The risk is typically quantified by calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
If the RQ is less than 1, the risk is generally considered to be acceptable. If the RQ is greater than or equal to 1, it indicates a potential risk to the environment, which may trigger a need for more in-depth assessment or the implementation of risk management measures to reduce exposure. canada.ca
Advanced Materials Science Applications of N Cycloheptyl N Methylamine
N-cycloheptyl-N-methylamine as a Ligand in Coordination Chemistry
The use of secondary amines as ligands for metal centers is a well-established area of coordination chemistry. These ligands can coordinate to a metal through the lone pair of electrons on the nitrogen atom, influencing the electronic and steric environment of the metal center. This, in turn, can dictate the geometry, stability, and reactivity of the resulting metal complex.
Catalytic Applications of this compound-Metal Complexes
Consistent with the lack of information on their synthesis, no specific research was found on the catalytic applications of metal complexes containing this compound. The catalytic activity of metal complexes is highly dependent on the nature of the ligands. For instance, various metal-amine and metal-N-heterocyclic carbene (NHC) complexes have been investigated for a range of catalytic reactions, including N-methylation, cross-coupling, and reduction of isocyanates. rsc.orgresearchgate.netmdpi.comacs.org However, the performance of a hypothetical this compound-metal complex in such reactions remains uninvestigated in the available literature.
Incorporation of this compound into Polymeric Structures
Amines are versatile compounds in polymer chemistry, capable of acting as monomers, initiators, or functional additives. The specific structure of an amine can impart unique properties to the resulting polymer.
As a Catalyst or Additive in Polymerization Processes
No published research was identified that investigates the role of this compound as a catalyst or additive in polymerization processes. Amines can function as catalysts in various polymerization reactions, such as in the formation of polyurethanes or epoxy resins. They can also be used as additives to control reaction rates or modify polymer properties. While Ziegler-Natta and other transition metal-based systems are common catalysts for olefin polymerization, amine-based catalysts are also known. numberanalytics.com However, the specific application of this compound in this context has not been reported.
Supramolecular Chemistry and Self-Assembly Involving this compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org Self-assembly is the spontaneous organization of these molecules into ordered structures.
A search of the literature found no specific studies on the role of this compound in supramolecular chemistry or self-assembly. The N-H group in this compound could act as a hydrogen bond donor, and the cycloheptyl group could participate in hydrophobic interactions, suggesting potential for involvement in self-assembling systems. Research in this field has explored the self-assembly of various molecules, including N-methylated cyclic peptides and other complex architectures, but this compound has not been a subject of this research. acs.orgcore.ac.ukfau.denih.govrsc.orgnptel.ac.in
Hydrogen Bonding and Other Non-Covalent Interactions
The functionality and structure of materials at the molecular level are often dictated by a network of non-covalent interactions. basicmedicalkey.comnih.gov These forces, while weaker than covalent bonds, are crucial in defining the three-dimensional shape and properties of molecular solids and supramolecular assemblies. basicmedicalkey.comwikipedia.org this compound possesses distinct features that allow it to participate in several types of these interactions.
The primary site for strong intermolecular interactions is the secondary amine group (-NH-). The nitrogen atom has a lone pair of electrons, making it a potent hydrogen bond acceptor. mdpi.comlibretexts.org It can form hydrogen bonds with suitable donor molecules, such as water, alcohols, or other amine groups. mdpi.comnih.gov Furthermore, the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor, enabling the formation of chains or networks with other acceptor molecules. libretexts.orgnih.gov The strength of these hydrogen bonds is generally intermediate between strong covalent bonds and weaker van der Waals forces. mdpi.com
Beyond classical hydrogen bonding, the molecule's structure allows for other significant non-covalent forces:
Van der Waals Forces: The large, non-polar cycloheptyl group provides a significant surface area for van der Waals interactions, specifically London dispersion forces. These forces, arising from temporary fluctuations in electron density, are critical for the packing of molecules in the solid state and the stability of self-assembled structures. basicmedicalkey.com
Hydrophobic Interactions: In aqueous environments, the hydrophobic cycloheptyl ring tends to be excluded from the water network, driving the association of these non-polar groups. This effect is a key driver for the formation of micelles or other aggregated structures. basicmedicalkey.com
C-H···X Interactions: The hydrogen atoms on the cycloheptyl ring can also participate in weaker, non-conventional hydrogen bonds with electronegative atoms (like oxygen or nitrogen) or with π-systems. mdpi.com
These interactions are fundamental to the molecule's potential use in crystal engineering and the development of supramolecular materials. numberanalytics.comusherbrooke.ca
Table 1: Potential Non-Covalent Interactions for this compound
| Interaction Type | Participating Group(s) | Role of this compound | Potential Significance |
| Hydrogen Bonding | Secondary Amine (N-H) | Donor & Acceptor | Directs crystal packing, enables self-assembly. nih.gov |
| Van der Waals Forces | Cycloheptyl Ring, Methyl Group | Interacting Surface | Contributes to the stability of solid-state packing and molecular aggregates. basicmedicalkey.com |
| Hydrophobic Effects | Cycloheptyl Ring | Hydrophobic Unit | Drives aggregation in polar solvents, key for forming ordered structures. basicmedicalkey.com |
| Dipole-Dipole Forces | Secondary Amine Group | Permanent Dipole | Influences molecular orientation and contributes to overall lattice energy. libretexts.org |
Formation of Ordered Structures
Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. wikipedia.org The ability of this compound to form predictable hydrogen bonds through its secondary amine group, combined with the steric influence of its bulky cycloheptyl substituent, makes it a candidate for designing ordered molecular solids. usherbrooke.caiqpc.com
The process of forming an ordered structure, or self-assembly, is governed by the tendency of molecules to arrange themselves into a state of lower free energy. cecam.org In the case of this compound, the amine group can act as a reliable "supramolecular synthon"—a structural unit that can be formed and interchanged to create different hydrogen-bonding patterns. wikipedia.org For example, it could form linear chains through N-H···N interactions or participate in more complex networks if co-crystallized with other molecules containing complementary functional groups, such as carboxylic acids. iqpc.com
Table 2: Molecular Features of this compound and Their Role in Structural Organization
| Molecular Feature | Supramolecular Role | Potential Outcome in Ordered Structures |
| Secondary Amine Group | Directional Hydrogen Bonding Site | Formation of predictable 1D or 2D networks (supramolecular synthons). wikipedia.org |
| Cycloheptyl Ring | Bulky, Flexible, Non-polar Group | Influences crystal packing, may create porous structures, can direct polymorph formation. cecam.org |
| Methyl Group | Small, Hydrophobic Substituent | Fine-tunes packing efficiency and steric interactions at the molecular level. |
| Amphiphilic Character | Polar Head (Amine) and Non-polar Tail (Cycloheptyl) | Self-assembly into micelles or layers in appropriate solvents. |
Applications in Sensing and Molecular Recognition Systems Utilizing this compound
Chemical sensors are devices that transform a chemical interaction into a measurable signal. researchgate.net They typically consist of a molecular recognition element (a receptor) that selectively binds to a target analyte and a transducer that converts this binding event into an output. researchgate.net The secondary amine in this compound provides a reactive site that could be exploited as a molecular recognition element. unam.edu.na
The lone pair of electrons on the nitrogen atom makes the amine group a Lewis base. This allows it to interact with a variety of analytes:
pH Sensing: The amine can be protonated in acidic conditions. This change in protonation state alters the electronic properties of the molecule. If the this compound unit were incorporated into a larger system, for instance, by being attached to a fluorescent molecule (a fluorophore), the protonation could cause a change in the fluorescence emission, allowing for optical pH sensing. mdpi.com
Metal Ion Detection: The nitrogen lone pair can also coordinate with various metal cations. The selectivity and strength of this binding would depend on the specific metal ion. This interaction could be transduced into a signal through electrochemical methods, where binding at an electrode surface changes its electrical properties, or through optical methods similar to pH sensing. unam.edu.nansf.gov
For this compound to function as a practical sensor, it would likely need to be chemically modified. It could be functionalized with a signaling unit (like a fluorophore) or immobilized onto a solid support, such as a polymer film or the surface of an electrode. researchgate.net The bulky cycloheptyl group could help in creating a specific binding pocket and influence the sensor's solubility and stability in different environments.
Table 3: Potential Sensing Applications for this compound Derivatives
| Target Analyte | Interaction Mechanism with Amine Group | Potential Transduction Method |
| Protons (H⁺) | Acid-base reaction (protonation) | Fluorescence, Colorimetry, Potentiometry |
| Metal Cations (e.g., Cu²⁺, Ni²⁺) | Lewis acid-base coordination unam.edu.na | Fluorescence Quenching/Enhancement, Voltammetry |
| Acidic Gases (e.g., HCl) | Acid-base reaction | Change in conductivity of a sensor film |
Analytical Methodologies for Detection and Quantification of N Cycloheptyl N Methylamine
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating components within a mixture. etamu.edu For the analysis of amines like N-cycloheptyl-N-methylamine, several chromatographic methods are particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu It is particularly suitable for the analysis of volatile compounds. ijpsjournal.com For amines, derivatization is often employed to increase volatility and improve peak shape during GC analysis. researchgate.net
In a typical GC-MS analysis of this compound, the sample is first introduced into the GC inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a heated capillary column. etamu.edu The choice of the column's stationary phase is critical for achieving good separation. For amine analysis, columns with a non-polar stationary phase, such as those with a dimethylpolysiloxane-based coating, are often used.
As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, typically through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. etamu.edu The NIST WebBook provides a reference mass spectrum for N-cyclohexyl-N-methylamine, a structurally similar compound, which can be useful for comparison. nist.gov
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Value/Condition |
| Column | Agilent J&W DB-1 (or similar non-polar column) cfsre.org |
| Carrier Gas | Helium etamu.edu |
| Injection Mode | Splitless cfsre.org |
| Inlet Temperature | 265 °C cfsre.org |
| Oven Program | Temperature gradient (e.g., initial hold, ramp, final hold) |
| Transfer Line Temp. | 300 °C cfsre.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV caymanchem.com |
| Mass Scan Range | 40-550 m/z cfsre.org |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and LC for the separation of a wide range of compounds, including polar analytes like amines. nih.govtandfonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a polar organic modifier such as methanol (B129727). chromatographyonline.com
The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com For the analysis of basic compounds like this compound, additives such as diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521) are often added to the modifier to improve peak shape and prevent interactions with the stationary phase. chromatographyonline.comacs.org A variety of stationary phases can be used in SFC, including diol-bonded silica (B1680970) and bare silica. nih.gov
Table 3: General SFC Parameters for Amine Separation
| Parameter | Value/Condition |
| Mobile Phase | CO2 with a modifier (e.g., Methanol) chromatographyonline.comacs.org |
| Modifier Additive | Basic additive (e.g., NH4OH) acs.org |
| Stationary Phase | Diol-bonded silica, Cyano, or bare silica nih.govacs.org |
| Back-Pressure | ~100 bar acs.org |
| Detection | UV, MS, or Evaporative Light Scattering Detector (ELSD) nih.gov |
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection of electroactive compounds. dss.go.th The secondary amine group in this compound can be electrochemically oxidized, making it amenable to these methods. acs.org
Voltammetric Techniques
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte, and the potential at which the oxidation or reduction occurs can help identify the substance.
For secondary amines, cyclic voltammetry can be used to study their electrochemical behavior. acs.org The oxidation of aliphatic amines typically occurs at a positive potential on electrodes such as glassy carbon, gold, or platinum. acs.orgresearchgate.net The oxidation process is generally irreversible and involves the initial formation of a radical cation. acs.org
The presence of a nitroxyl (B88944) radical catalyst can facilitate the electrochemical oxidation of secondary amines under physiological conditions, potentially lowering the required oxidation potential. mdpi.com
Amperometric Detection
Amperometric detection, often coupled with a separation technique like HPLC, involves applying a constant potential to the working electrode and measuring the current as the analyte passes through the detector cell. This technique can be highly sensitive.
Direct amperometric detection of amines at conventional electrodes can be challenging due to electrode fouling. nih.gov However, pulsed amperometric detection (PAD) at a gold electrode can overcome this issue by applying a series of potential pulses to clean and reactivate the electrode surface. nih.gov
Another approach is indirect amperometric detection. This involves the use of a derivatization reagent that introduces an easily detectable electrochemical tag onto the amine. nih.gov For instance, reagents that form a hydroquinone (B1673460) moiety upon reaction with an amine allow for reversible electrochemical detection at mild oxidation potentials. nih.gov Alternatively, indirect detection can be achieved by monitoring the decrease in a continuously generated electroactive species, such as bromine, as it reacts with the analyte. dss.go.th
Table 4: Comparison of Electrochemical Detection Principles
| Technique | Principle | Advantages |
| Voltammetry | Measures current as a function of applied potential. | Provides information on redox behavior. |
| Direct Amperometry | Measures current at a constant potential. | Simple and sensitive. |
| Pulsed Amperometry | Uses potential pulses to maintain electrode activity. | Reduces electrode fouling. nih.gov |
| Indirect Amperometry | Detects a change in the signal of a derivatizing agent or a mediator. | Can enhance selectivity and sensitivity. dss.go.thnih.gov |
Spectrophotometric and Fluorescent Assays for this compound
Direct spectrophotometric or fluorometric analysis of this compound is impractical due to its lack of a suitable chromophore or fluorophore. Therefore, derivatization is an essential step to introduce a moiety that can be readily detected and quantified.
Spectrophotometric Determination
Spectrophotometric methods for secondary amines like this compound typically involve a derivatization reaction to form a colored product. A common approach is the use of reagents that react with the secondary amine group to form a chromogenic complex. For instance, p-benzoquinone can react with aliphatic secondary amines to yield colored products with maximum absorption around 510 nm. colab.ws Another method involves the use of p-chloranilic acid, which acts as a π-acceptor to form a charge-transfer complex with amine compounds as n-donors, resulting in a colored complex with maximum absorption between 523-530 nm. researchgate.net
A widely used derivatizing agent is 7-chloro-4-nitrobenzofurazan (NBD-Cl). This reagent reacts with secondary amines in a buffered alkaline medium (typically a borate (B1201080) buffer) to form a stable, yellow-colored product. scielo.brresearchgate.net The resulting derivative of this compound can be quantified spectrophotometrically. The reaction is typically carried out at an elevated temperature to ensure completion. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which for NBD-amine derivatives is generally around 470-485 nm. scielo.brresearchgate.netthermofisher.com
Fluorescent Assays
Fluorescent assays offer significantly higher sensitivity compared to spectrophotometric methods. Similar to spectrophotometry, these assays rely on derivatization with a fluorescent labeling agent.
Dansyl Chloride (DNS-Cl): This is one of the most common reagents for the fluorescent labeling of primary and secondary amines. nih.govoup.com Dansyl chloride reacts with the secondary amine group of this compound in an alkaline environment to form a highly fluorescent dansyl-amide derivative. nih.govresearchgate.net The reaction is typically fast for secondary amines, often completing within 15 minutes at room temperature. nih.gov The resulting derivative can be excited at a specific wavelength, and the emitted fluorescence is measured to quantify the analyte. The fluorescence of dansyl derivatives is known to be sensitive to the solvent environment. thermofisher.com
7-Chloro-4-nitrobenzofurazan (NBD-Cl): Besides being a chromogenic agent, NBD-Cl is also a fluorogenic reagent. The derivative formed with this compound is not only colored but also fluorescent. scielo.brresearchgate.net The NBD-amine derivative can be excited at its λmax (e.g., ~470-485 nm), and it will emit fluorescence at a longer wavelength (e.g., ~540 nm). scielo.brthermofisher.commdpi.com This method is highly sensitive, allowing for the determination of trace amounts of the amine. scielo.brresearchgate.net
Other Fluorescent Reagents: Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can also be used. FMOC-Cl reacts with secondary amines to form fluorescent carbamates, which can be detected with high sensitivity. researchgate.net
The choice of reagent depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | Spectrophotometry (NBD-Cl Derivatization) | Fluorescence Assay (Dansyl-Cl Derivatization) | Fluorescence Assay (NBD-Cl Derivatization) |
| Principle | Formation of a colored NBD-amine derivative. scielo.br | Formation of a fluorescent dansyl-amide. nih.gov | Formation of a fluorescent NBD-amine derivative. researchgate.net |
| Typical λmax (Absorbance) | ~470-485 nm scielo.brthermofisher.com | N/A | ~470-485 nm thermofisher.com |
| Typical λex / λem | N/A | ~340 nm / ~525 nm | ~470 nm / ~540 nm scielo.brmdpi.com |
| Reaction Conditions | Alkaline pH (Borate Buffer), Heat researchgate.net | Alkaline pH nih.gov | Alkaline pH (Borate Buffer), Heat researchgate.net |
| Relative Sensitivity | Moderate | High | Very High |
Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex biological or environmental matrices, such as plasma, urine, or wastewater, requires an efficient sample preparation strategy to remove interfering substances. The goal is to isolate the analyte, concentrate it, and transfer it into a solvent compatible with the subsequent analytical technique. uaiasi.ro Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com For the extraction of a basic compound like this compound from an aqueous matrix (e.g., urine or plasma), the pH of the sample is adjusted to be alkaline (e.g., pH 10) to ensure the amine is in its free base form, which is more soluble in organic solvents. nih.gov
A water-immiscible organic solvent such as diethyl ether or a mixture like hexane-1-pentanol can be used for the extraction. nih.gov After vigorous mixing and phase separation, the organic layer containing the analyte is collected. A back-extraction step, where the analyte is transferred from the organic phase into an acidic aqueous solution, can be employed for further purification. nih.gov
A variation of this technique is the salting-out assisted liquid-liquid extraction (SALLE). In this method, a large amount of salt (e.g., magnesium sulfate (B86663) or sodium chloride) is added to the aqueous sample, which reduces the solubility of the analyte and promotes its transfer into a water-miscible organic solvent like acetonitrile. oup.comchromatographyonline.com
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique than LLE, using a solid sorbent packed in a cartridge to isolate the analyte from the sample. sigmaaldrich.comresearchgate.net For a basic amine like this compound, cation-exchange SPE is a highly effective approach.
The general steps for cation-exchange SPE are:
Conditioning: The SPE cartridge (e.g., a weak cation exchanger) is conditioned with a solvent like methanol followed by water or a buffer to activate the sorbent. nih.gov
Loading: The pre-treated sample (e.g., diluted urine) is passed through the cartridge. At an appropriate pH, the secondary amine will be protonated and retained on the cation-exchange sorbent. nih.gov
Washing: The cartridge is washed with a specific solvent to remove unretained matrix components and interferences.
Elution: The retained this compound is eluted from the sorbent using a solvent that disrupts the ionic interaction, typically a basic organic solvent or a solvent mixture containing a base like ammonia (B1221849).
Reversed-phase SPE using C18 or other hydrophobic sorbents can also be used, particularly after derivatization, where the resulting derivative is less polar than the original amine. researchgate.net
| Strategy | Principle | Typical Solvents/Sorbents | Advantages | Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. chromatographyonline.com | Diethyl ether, Hexane-Pentanol, Dichloromethane. nih.gov | Simple, cost-effective. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. oup.com |
| Salting-Out LLE (SALLE) | Phase separation of a water-miscible solvent induced by high salt concentration. chromatographyonline.com | Acetonitrile, Magnesium Sulfate, Sodium Chloride. chromatographyonline.com | Fast, uses less toxic solvents. oup.com | Extracts may be less clean than other methods. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | Cation-exchange (e.g., SPE-XCW), Reversed-phase (C18). researchgate.netnih.gov | High recovery, high concentration factor, easily automated, cleaner extracts. researchgate.net | Can be more expensive, requires method development. |
Validation of Analytical Methods for this compound
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com For the quantification of this compound, the validation of the chosen analytical method (e.g., HPLC with fluorescence detection after derivatization) must assess several key performance characteristics according to established guidelines. mdpi.com
The following parameters are typically evaluated:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of the analyte's derivative. scielo.br
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a specified concentration range. The data are often assessed by linear regression analysis, and a correlation coefficient (r²) close to 1.0 is desired. uaiasi.ronih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies on samples spiked with known amounts of the analyte. nih.gov Recoveries are typically expected to be within 80-120%. scielo.br
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. mdpi.com
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com
The table below presents hypothetical but realistic validation data for an HPLC-Fluorescence Detection method for this compound following derivatization.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | 0.9992 (over 1.0 - 100 ng/mL) |
| Accuracy (% Recovery) | 80 - 120% | 98.2% - 102.0% mdpi.com |
| Precision - Repeatability (%RSD) | ≤ 15% | < 3.0% |
| Precision - Intermediate (%RSD) | ≤ 15% | < 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 ng/mL nih.gov |
| Selectivity | No interference at analyte retention time | No interfering peaks observed in blank matrix. |
| Robustness | %RSD should be within acceptable limits after minor changes (e.g., pH, mobile phase composition) | Method performance remains within specifications. |
Toxicological and Safety Considerations of N Cycloheptyl N Methylamine in Research and Application
General Principles of Amine Toxicology
Aliphatic amines, as a class of organic compounds, exhibit a range of toxicological effects. Their basic nature allows them to cause irritation and damage to tissues upon direct contact. iloencyclopaedia.org The primary, secondary, or tertiary nature of the amine influences its reactivity and potential for adverse effects. nih.goveuropa.eu Secondary amines are generally considered the most reactive in forming N-nitroso compounds (nitrosamines), which are a significant concern due to their carcinogenic potential. europa.euindustrialchemicals.gov.au
The toxicity of amines is also influenced by their chemical structure, including the nature of the alkyl groups attached to the nitrogen atom. nih.gov For instance, factors like the length of aliphatic chains can impact cytotoxicity. nih.gov Metabolism of aliphatic amines can lead to the formation of aldehydes, which is considered a bioactivation reaction as aldehydes are biologically reactive. oecd.org The toxicokinetics of these compounds, including absorption, distribution, metabolism, and excretion, are critical in determining their systemic effects. nih.gov Many amines are lipid-soluble and can be readily absorbed through the skin. acs.org
In Vitro and In Vivo Toxicological Assessment Methodologies for N-cycloheptyl-N-methylamine
A comprehensive toxicological assessment of this compound would involve a battery of in vitro and in vivo tests to evaluate its potential adverse effects. These methodologies are designed to identify potential hazards, characterize dose-response relationships, and predict organ-specific toxicities. acs.org
Cytotoxicity Assays
Cytotoxicity assays are fundamental in vitro methods used to assess the toxicity of a substance at the cellular level. nih.gov These tests measure the potential of a chemical to cause cell damage or death. nih.gov For aliphatic amines, cytotoxicity can be related to their chemical structure. jst.go.jp
Commonly used cytotoxicity assays include:
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Neutral Red Uptake Assay: This assay assesses the accumulation of the neutral red dye in the lysosomes of viable cells.
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes to distinguish between live and dead cells. mdpi.com
Studies on various aliphatic amines have demonstrated their cytotoxic potential in different cell lines, including fibroblasts and cancer cell lines. mdpi.comresearchgate.netmdpi.com For instance, some aliphatic amines, particularly those with long aliphatic chains, have shown significant cytotoxicity. nih.gov
Genotoxicity Testing
Genotoxicity testing is crucial for identifying substances that can cause genetic alterations, which may lead to cancer or heritable defects. who.int The evaluation of genotoxic potential is a standard component of chemical safety assessment. who.int For secondary amines like this compound, there is a particular focus on the potential for nitrosamine (B1359907) formation, which are known genotoxic carcinogens. industrialchemicals.gov.auca.gov
A standard battery of genotoxicity tests typically includes:
Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a substance's potential to cause gene mutations.
In Vitro Mammalian Cell Gene Mutation Test: This assay assesses for gene mutations in mammalian cells.
In Vitro Mammalian Chromosomal Aberration Test: This test examines for structural chromosomal damage in mammalian cells.
In Vivo Genotoxicity Assays: If in vitro tests are positive, in vivo tests like the micronucleus test in rodents are conducted to assess genotoxicity in a whole organism.
Quantitative structure-activity relationship (QSAR) models have also been developed to predict the genotoxicity of secondary amines based on their chemical structure. acs.orgnih.gov
Organ-Specific Toxicity Studies
To identify potential target organs for toxicity, in vivo studies in animal models are conducted. numberanalytics.com These studies involve repeated-dose administration of the chemical over a period of time, followed by detailed examination of various organs and tissues. nih.gov Key organs that are often evaluated for toxicity include the liver, kidneys, heart, and nervous system. numberanalytics.comnih.govtoxmsdt.com
Hepatotoxicity (Liver Toxicity): The liver is a primary site of metabolism and is often susceptible to chemical-induced injury. toxmsdt.com
Nephrotoxicity (Kidney Toxicity): The kidneys are vital for excretion and can be damaged by toxicants that are filtered from the blood. nih.govtoxmsdt.com
Neurotoxicity: The nervous system can be a target for chemicals that can cross the blood-brain barrier.
Cardiotoxicity (Heart Toxicity): Certain chemicals can have direct toxic effects on the heart muscle and its function. nih.govtoxmsdt.com
While in vitro models using organ-specific cell lines exist, they may not always accurately predict organ-specific toxicity in vivo. nih.gov Therefore, whole-animal studies remain a critical component of toxicological assessment. numberanalytics.com
Risk Assessment Frameworks for Exposure to this compound
Risk assessment for chemicals like this compound is a systematic process to estimate the likelihood of adverse health effects from exposure. acs.org These frameworks generally consist of four key steps: acs.orgnih.gov
Hazard Identification: This step involves identifying the potential adverse health effects a chemical can cause, based on toxicological data. acs.orgwho.int
Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. acs.org
Exposure Assessment: This step evaluates the extent of human exposure to the chemical through various routes (e.g., inhalation, dermal contact, ingestion). acs.org
Interactive Data Table: Key Components of a Chemical Risk Assessment Framework
| Step | Description | Key Questions |
| Hazard Identification | Identifies the types of adverse health effects a substance can cause. | What are the potential health effects? Is the chemical a carcinogen, neurotoxin, etc.? acs.orgwho.int |
| Dose-Response Assessment | Characterizes the relationship between the dose and the effect. | What is the relationship between the amount of exposure and the likelihood of harm? acs.org |
| Exposure Assessment | Determines the extent of human contact with the substance. | Who is exposed, by what route, for how long, and to how much? acs.org |
| Risk Characterization | Integrates hazard, dose-response, and exposure information to estimate the probability of adverse effects. | What is the overall risk to the exposed population? acs.orgnih.gov |
Safe Handling, Storage, and Disposal Protocols for this compound in Laboratory and Industrial Settings
Given the potential hazards associated with aliphatic amines, strict safety protocols are essential for handling, storing, and disposing of this compound.
Handling:
Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. aksci.comfishersci.com
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. aksci.comfishersci.comchemos.de
Avoid contact with skin, eyes, and clothing. aksci.com In case of contact, rinse the affected area immediately and thoroughly with water. sigmaaldrich.com
Wash hands thoroughly after handling the chemical. aksci.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. aksci.com
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area. aksci.comsigmaaldrich.comchemicalbook.com
Keep away from sources of ignition, heat, and incompatible materials such as acids and oxidizing agents. fishersci.comsigmaaldrich.comchemicalbook.com
Store in a corrosive-resistant container. chemos.de
Disposal:
Dispose of waste in accordance with local, state, and federal regulations. aksci.comchemicalbook.com
Chemical waste should be handled by a licensed disposal company. chemicalbook.com
Do not allow the product to enter drains or waterways. aksci.comchemicalbook.com
Contaminated packaging should be treated as hazardous waste and disposed of accordingly. chemicalbook.com
Interactive Data Table: Summary of Safety Protocols
| Protocol | Key Recommendations |
| Handling | Use in a well-ventilated area, wear appropriate PPE, avoid contact with skin and eyes. aksci.comfishersci.comchemos.de |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container. Keep away from heat and incompatible materials. aksci.comchemos.desigmaaldrich.comchemicalbook.com |
| Disposal | Follow all local, state, and federal regulations. Use a licensed disposal company. Do not contaminate drains or waterways. aksci.comchemicalbook.com |
Future Research Directions and Emerging Trends for N Cycloheptyl N Methylamine
Integration of Artificial Intelligence and Machine Learning in N-cycloheptyl-N-methylamine Research
Table 1: Hypothetical AI/ML-Based Predictions for this compound Properties
| Property | Predicted Value | AI Model/Method | Potential Implication |
| Boiling Point | 185.7 ± 5.0 °C | Graph Neural Network (GNN) | Guidance for purification and distillation processes. |
| Water Solubility | 850 mg/L at 25°C | Quantitative Structure-Property Relationship (QSPR) | Understanding environmental fate and bioavailability. |
| Receptor Binding Affinity (Hypothetical Target X) | pIC50 = 6.5 | Support Vector Machine (SVM) | Prioritization for synthesis and in-vitro testing in drug discovery. nih.gov |
| Catalytic Activity Score (Hypothetical Reaction Y) | 0.85 (on a scale of 0 to 1) | Deep Learning Model | Identifying potential use as an organocatalyst. |
| Retrosynthesis Pathway | Reductive amination of cycloheptanone (B156872) with methylamine (B109427) | Template-Based Retrosynthesis AI | Suggesting a scalable and efficient manufacturing process. acs.org |
This table is illustrative and contains hypothetical data to demonstrate the potential applications of AI in this compound research.
Development of Novel this compound Derivatives with Enhanced Functionality
The core structure of this compound serves as a scaffold for the development of novel derivatives with tailored properties. Chemical modification is a cornerstone of medicinal chemistry and materials science, used to enhance efficacy, specificity, and other desirable characteristics. ijrpr.comnumberanalytics.com For this compound, future research will likely focus on synthesizing derivatives by introducing various functional groups to the cycloheptyl ring or by modifying the N-methyl group.
For instance, introducing hydroxyl or carboxyl groups could alter the molecule's solubility and its ability to form hydrogen bonds, which is critical for biological interactions. nih.gov Attaching aromatic or heterocyclic moieties could lead to derivatives with potential applications as inhibitors for specific enzymes or as building blocks for pharmacologically active compounds. acs.orgmdpi.com In materials science, polymerizing derivatives of this compound could lead to new polymers with unique thermal or conductive properties. The goal is to create a library of related compounds, each with distinct functionalities, expanding the application scope far beyond the parent molecule.
Table 2: Potential this compound Derivatives and Their Targeted Enhancements
| Derivative Structure (Hypothetical) | Modification | Targeted Functionality | Rationale |
| 4-hydroxy-N-cycloheptyl-N-methylamine | Hydroxyl group on the cycloheptyl ring | Increased hydrophilicity, potential for new biological interactions | The -OH group can act as a hydrogen bond donor/acceptor, altering binding to biological targets. |
| N-cycloheptyl-N-(2-aminoethyl)amine | Substitution of the N-methyl group | Chelating agent, building block for polyamines | The additional amino group can coordinate with metal ions or serve as a point for polymerization. royalsocietypublishing.org |
| 4-(phenyl)-N-cycloheptyl-N-methylamine | Phenyl group on the cycloheptyl ring | Enhanced hydrophobic interactions, potential MmpL3 inhibition | Aromatic rings can engage in pi-stacking interactions, which is a strategy used in designing antitubercular agents. nih.gov |
| N-(2-carboxybenzyl)-N-cycloheptylamine | Carboxybenzyl group replacing the methyl group | Precursor for radiopharmaceuticals, altered pharmacokinetics | The carboxylic acid group provides a site for conjugation and can influence metabolic stability. |
This table is illustrative, presenting hypothetical derivatives to showcase potential research directions.
Exploration of this compound in Interdisciplinary Scientific Fields
The versatility of the amine functional group suggests that this compound and its future derivatives could find applications across a range of scientific disciplines. unibo.it While its direct uses are not yet established, the properties of similar cyclic amines provide a roadmap for future exploration. nih.govacs.org
Medicinal Chemistry : Amines are fundamental components of many pharmaceuticals. unibo.itacs.org Future derivatives of this compound could be investigated for a variety of therapeutic targets. For example, related amine structures have been explored as anticancer, antimicrobial, or anti-inflammatory agents. nih.gov The unique seven-membered ring of the cycloheptyl group may offer novel steric and conformational properties that could lead to improved selectivity and potency for specific biological targets. acs.org
Materials Science : Amines are used as catalysts, building blocks for polymers, and components in self-assembling materials. smolecule.com Research could explore the use of this compound as a curing agent for epoxy resins or as a monomer for the synthesis of new polyamides or polyurethanes with unique thermal and mechanical properties. acs.org
Agrochemicals : Many herbicides and pesticides are amine-based compounds. nih.gov Screening of this compound derivatives for biological activity could uncover novel candidates for crop protection.
Catalysis : Secondary amines can act as organocatalysts in various chemical transformations. rsc.org this compound could be explored as a catalyst, for instance, in aldol (B89426) or Michael reactions, where its specific steric hindrance might influence the stereoselectivity of the reaction.
Table 3: Potential Interdisciplinary Research Areas for this compound
| Interdisciplinary Field | Potential Application | Scientific Rationale |
| Medicinal Chemistry | Development of novel enzyme inhibitors | The cycloheptyl group provides a unique scaffold that can be functionalized to fit into specific enzyme active sites. acs.org |
| Materials Science | Monomer for specialty polymers | The amine group allows for polymerization reactions, and the cycloheptyl moiety could impart desirable flexibility or thermal stability to the resulting polymer. |
| Agrochemicals | Synthesis of new herbicides or fungicides | The amine scaffold is a common feature in many bioactive agrochemicals; derivatives could be screened for such activity. nih.gov |
| Organocatalysis | Asymmetric synthesis catalyst | The chiral potential and steric bulk of derivatives could be exploited to control the stereochemical outcome of organic reactions. acs.org |
Challenges and Opportunities in this compound Research
As with any emerging area of chemical research, the study of this compound presents both challenges and opportunities. Overcoming these hurdles will be key to unlocking its full potential.
Challenges:
Scalable and Sustainable Synthesis: Developing cost-effective and environmentally friendly methods for producing this compound and its derivatives on a large scale is a primary challenge. numberanalytics.com Traditional methods may involve harsh reagents or produce significant waste, prompting a need for greener synthetic routes. rsc.orgorganic-chemistry.orgmdpi.com
Stereoselectivity: For derivatives with chiral centers, controlling the stereochemistry is often difficult but crucial, as different stereoisomers can have vastly different biological activities. ijrpr.com Developing highly stereoselective synthetic methods will be essential.
Limited Existing Data: The lack of extensive published research on this compound means that initial investigations will be highly exploratory, with a less defined starting point compared to more well-studied compounds.
Opportunities:
Novel Chemical Space: The N-cycloheptyl motif is less common in medicinal chemistry and materials science compared to five- or six-membered rings. This represents an opportunity to explore novel chemical space and potentially discover compounds with unique properties and modes of action that are inaccessible with more common scaffolds.
Platform for Derivative Libraries: The simple structure of this compound makes it an ideal starting point for creating diverse chemical libraries through combinatorial chemistry, which can then be screened for a wide range of applications.
Advancements in Catalysis: The development of new catalytic methods, including photocatalysis and biocatalysis, offers new and efficient ways to synthesize and functionalize amines, which can be directly applied to this compound research. wiley.com
Ethical Considerations in Advanced Chemical Research Involving this compound
Advancing the research of any novel chemical entity carries with it a set of ethical responsibilities. For this compound, as with all advanced chemical research, these considerations are crucial to ensure responsible innovation.
Public Beneficence and Responsible Stewardship: A core ethical principle is that research should aim for public good while responsibly managing potential risks. upenn.edu As new derivatives of this compound are synthesized, particularly those with biological activity, researchers have an obligation to consider both potential benefits and harms.
Transparency and Data Sharing: The transparent reporting of research methodologies and findings is essential for the reproducibility and verification of scientific results. This builds trust within the scientific community and with the public.
Environmental Impact: A significant ethical consideration is the environmental footprint of the chemical synthesis. rsc.org Adopting principles of green chemistry—such as using less hazardous substances, reducing waste, and improving energy efficiency—is an ethical imperative to minimize environmental degradation. rsc.orgmdpi.com
Potential for Misuse: When exploring novel bioactive molecules, there is always a potential for misuse. This is particularly relevant if derivatives are found to have psychoactive or other potent biological effects. Ethical guidelines require researchers to be mindful of such possibilities and adhere to all legal and regulatory frameworks governing the synthesis and handling of controlled substances or their analogs. nih.gov The scientific community must engage in ongoing dialogue to ensure that the pursuit of knowledge does not lead to unintended negative societal consequences. upenn.edu
Ultimately, the ethical framework for research into this compound must be proactive, integrating considerations of safety, environmental impact, and societal benefit from the earliest stages of discovery and development.
Q & A
Q. What are the established synthetic routes for N-cycloheptyl-N-methylamine, and how do reaction conditions influence yield?
Methodology:
- Reductive amination : Cycloheptanone and methylamine can be condensed using catalysts like Pd/C or Raney Ni under hydrogen pressure (1–3 atm) at 60–80°C. Post-reaction purification involves fractional distillation or column chromatography .
- Alkylation : Cycloheptylamine reacts with methyl iodide in a polar aprotic solvent (e.g., DMF) at 50°C for 12–24 hours. Excess methyl iodide and a base (e.g., K₂CO₃) improve yields. Monitor reaction progress via TLC or GC-MS .
- Key factors : Solvent polarity, catalyst loading, and reaction time significantly affect selectivity toward the tertiary amine versus byproducts like quaternary salts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodology:
- ¹H/¹³C NMR : Distinguish cycloheptyl protons (δ 1.2–2.1 ppm, multiplet) from N-methyl groups (δ 2.2–2.4 ppm, singlet). Confirm amine functionality via DEPT-135 .
- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹ for secondary amines; absence confirms tertiary amine) and C-N vibrations (1180–1250 cm⁻¹) .
- Mass spectrometry : Use EI-MS to detect molecular ion peaks (m/z ≈ 155 for [M⁺]) and fragmentation patterns (e.g., loss of cycloheptyl group, m/z 58 for [CH₂NHCH₃⁺]) .
Q. How can researchers validate the purity of synthesized this compound?
Methodology:
- HPLC with UV detection : Use a C18 column and acetonitrile/water (70:30) mobile phase. Compare retention times with commercial standards (if available) .
- Elemental analysis : Verify C, H, and N content (theoretical: C 77.4%, H 12.4%, N 10.2%) .
- Karl Fischer titration : Quantify residual moisture (<0.1% for high-purity samples) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the thermodynamic stability of this compound derivatives?
Methodology:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Gibbs free energy (ΔG) of possible conformers. Use vibrational frequency analysis to confirm minima .
- Solvation models : Apply PCM or SMD to evaluate solvent effects on stability. Correlate results with experimental ΔfH°gas values (e.g., from NIST data ).
Q. How can conflicting entropy (ΔrS°) and enthalpy (ΔrH°) data be resolved when optimizing synthesis conditions?
Methodology:
- Statistical analysis : Apply multivariate regression to identify outliers in datasets (e.g., ΔrS° values ranging from 114–134 J/mol·K in gas-phase studies ).
- Experimental validation : Replicate measurements using calibrated equipment (e.g., isothermal titration calorimetry) under controlled humidity and temperature .
Q. What strategies mitigate N-nitrosamine formation during storage or reaction of this compound?
Methodology:
Q. How does steric hindrance in the cycloheptyl group influence reactivity in nucleophilic substitution reactions?
Methodology:
- Kinetic studies : Compare reaction rates of this compound with smaller-ring analogs (e.g., cyclohexyl or cyclopentyl derivatives) in SN2 reactions. Use stopped-flow techniques for real-time monitoring .
- Molecular dynamics simulations : Analyze transition-state geometries to quantify steric effects .
Q. What are the challenges in quantifying trace degradation products of this compound in environmental samples?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
